Erbstatin
Description
This compound has been reported in Streptomyces with data available.
from actinomycetes; an inhibitor of EGF-receptor kinase & other protein-tyrosine kinases; structure in first source
Properties
CAS No. |
100827-28-9 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |
InChI Key |
SIHZWGODIRRSRA-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=C/NC=O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)C=CNC=O)O |
Appearance |
Solid powder |
Other CAS No. |
100827-28-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Erbstatin |
Origin of Product |
United States |
Foundational & Exploratory
Erbstatin's Mechanism of Action on EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbstatin, a naturally derived hydroquinone, is a pioneering inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with EGFR. It consolidates quantitative data on its inhibitory activity, details relevant experimental methodologies, and visually represents the key pathways and processes involved. While a co-crystal structure of this compound with the EGFR kinase domain remains elusive, kinetic studies have elucidated its classification as a reversible, partial competitive inhibitor. This guide serves as a foundational resource for researchers exploring EGFR inhibition and the broader field of tyrosine kinase signaling.
Introduction to this compound and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, differentiation, survival, and migration.[3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3]
This compound, isolated from Streptomyces sp., was one of the first identified inhibitors of tyrosine kinases.[5] Its chemical structure is N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide.[6][7][8] this compound exhibits a selective inhibitory effect on receptor tyrosine kinases like EGFR without significantly affecting serine/threonine kinases such as cAMP-dependent protein kinase or protein kinase C.[5]
Mechanism of Action: Kinetic Insights
Kinetic analyses have been instrumental in defining the precise mechanism by which this compound inhibits EGFR's catalytic activity. Studies have demonstrated that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate.[9] This indicates that this compound can bind to the EGFR kinase domain regardless of whether ATP or the substrate is bound, but its binding affects the affinity of the enzyme for both. This is distinct from a purely competitive inhibitor, which would bind only to the free enzyme, or a non-competitive inhibitor, which would bind to both the free enzyme and the enzyme-substrate complex with equal affinity.
The classification as a "partial" inhibitor suggests that the this compound-bound EGFR-substrate complex can still proceed to form product, albeit at a significantly reduced rate compared to the uninhibited enzyme. This nuanced mechanism suggests that this compound binds to a site on the EGFR kinase domain that is distinct from the immediate ATP and peptide binding pockets, but allosterically influences their binding.[9]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound against EGFR has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system, including the source of the enzyme (recombinant vs. cellular), the specific substrates and their concentrations, and the cell lines used in cellular assays.
| Assay Type | Target | Reported IC50 | Reference |
| EGF receptor-autophosphorylation | EGFR | 0.55 µg/mL | [5] |
| Cell Growth Inhibition | Human Epidermoid Carcinoma (A-431 cells) | 3.6 µg/mL | [5] |
| Cell Growth Inhibition | Mouse IMC Carcinoma Cells | 3.01 µg/mL | [5] |
| EGF-induced and serum-stimulated cell growth | Human Gastric Carcinoma Cell Lines (TMK-1, MKN-1, -7, -28, -45, -74) | Dose-dependent inhibition | [10] |
Experimental Protocols
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available assays and is suitable for determining the IC50 of inhibitors like this compound.[11]
Objective: To measure the kinase activity of purified recombinant EGFR in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)
-
This compound (or other inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentrations will depend on the specific assay conditions (e.g., ATP concentration near the Km for EGFR).
-
-
Assay Setup:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Inhibition of EGFR Autophosphorylation in a Cell-Based Assay (Western Blot)
This protocol describes a method to assess the ability of an inhibitor to block EGF-induced EGFR autophosphorylation in a cellular context.[12][13][14]
Objective: To determine the effect of this compound on EGFR autophosphorylation at a specific tyrosine residue (e.g., Y1068) in response to EGF stimulation.
Materials:
-
A suitable cell line with EGFR expression (e.g., A431, HCC827).
-
Cell culture medium and supplements.
-
This compound (or other inhibitor) dissolved in DMSO.
-
Human Epidermal Growth Factor (EGF).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Re-probing:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR and total EGFR.
-
Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition.
-
Plot the normalized phospho-EGFR levels against the inhibitor concentration.
-
Visualizations of Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 6. This compound | C9H9NO3 | CID 5328552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scitoys.com [scitoys.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com.cn [promega.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
The Discovery and History of Erbstatin: A Technical Guide
An In-Depth Exploration of a Pioneering Tyrosine Kinase Inhibitor
Abstract
Erbstatin, a natural product isolated from a strain of Streptomyces, holds a significant place in the history of cancer research as one of the earliest discovered inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Its discovery paved the way for the development of a new class of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. It includes a detailed chronology of its discovery, a summary of its biological activities with quantitative data, and a description of the key experimental protocols used in its characterization. Furthermore, this guide presents visualizations of the EGFR signaling pathway, the experimental workflow for a tyrosine kinase inhibition assay, and the isolation and synthesis of this compound, all rendered in the DOT language for Graphviz.
Discovery and History
This compound was first reported in 1986 by a team of Japanese scientists led by Hamao Umezawa at the Institute of Microbial Chemistry.[1] It was isolated from the culture broth of a soil actinomycete, Streptomyces sp. MH435-hF3, during a screening program for inhibitors of tyrosine-specific protein kinases.[1] At the time, the role of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), in cell proliferation and cancer was becoming increasingly evident, making the discovery of a specific inhibitor a significant breakthrough.
The structure of this compound was determined to be N-(2,5-dihydroxyphenyl)-2-hydroxy-2-phenylacetamide. Its relatively simple chemical structure made it an attractive candidate for synthetic studies and the development of analogs with improved stability and efficacy. The initial studies by Umezawa and his colleagues demonstrated that this compound could inhibit the autophosphorylation of the EGF receptor in A431 human vulvar epidermoid carcinoma cells, which overexpress EGFR.[1] This finding provided early and compelling evidence for its mechanism of action.
Mechanism of Action
This compound exerts its biological activity primarily through the inhibition of EGFR tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
The binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail, creating docking sites for various signaling proteins. These proteins, in turn, activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor and other substrates. This blockade of autophosphorylation effectively shuts down the downstream signaling cascades, leading to the inhibition of cancer cell growth.
Quantitative Data
The inhibitory activity of this compound has been characterized against various kinases and cell lines. The following tables summarize some of the key quantitative data reported in the literature.
| Target Kinase | IC50 Value | Reference |
| EGFR (from A431 cells) | 0.55 µg/mL | [3] |
| Protein Kinase C (PKC) | 19.8 µM | [2] |
| Cell Line | Cancer Type | IC50 Value | Reference |
| A431 | Human epidermoid carcinoma | 3.6 µg/mL | [3] |
| IMC carcinoma | Mouse carcinoma | 3.01 µg/mL | [3] |
Experimental Protocols
Tyrosine Kinase Inhibition Assay
The following is a generalized protocol for an in vitro tyrosine kinase inhibition assay, based on the methods used in the early characterization of this compound. This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by the kinase.
Materials:
-
A431 cell membranes (as a source of EGFR)
-
Histone H2B (as a substrate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
This compound (or other inhibitors)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MnCl₂, 5 mM MgCl₂)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, A431 cell membranes, and Histone H2B.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an excess of cold ATP or by spotting the reaction mixture onto phosphocellulose paper and immersing it in TCA to precipitate the proteins.
-
Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the Histone H2B substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Tyrosine Kinase Inhibition Assay
Caption: Experimental workflow for a tyrosine kinase inhibition assay.
Isolation of this compound from Streptomyces sp. MH435-hF3
Caption: Workflow for the isolation of this compound.
Total Synthesis of this compound
Caption: A simplified workflow for the total synthesis of this compound.
Conclusion
The discovery of this compound marked a pivotal moment in the development of targeted cancer therapies. As one of the first identified inhibitors of a receptor tyrosine kinase, it provided a proof-of-concept for a therapeutic strategy that has since become a cornerstone of modern oncology. Although this compound itself did not proceed to clinical use due to issues with stability, its legacy lies in the countless research programs it inspired, leading to the development of highly successful EGFR inhibitors like gefitinib and erlotinib. This technical guide has provided a detailed overview of the discovery, mechanism, and characterization of this pioneering molecule, offering valuable insights for the next generation of researchers in the field of drug discovery and development.
References
Erbstatin: A Technical Guide to a Foundational Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbstatin is a natural product isolated from Streptomyces sp. that has played a pivotal role in the study of signal transduction. As a potent inhibitor of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR), it has been instrumental in elucidating the function of these enzymes in cell growth, proliferation, and transformation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biochemical properties, and its effects on critical signaling pathways. Detailed experimental protocols for assays commonly used to characterize its activity are provided, alongside quantitative inhibitory data and visualizations of its molecular interactions.
Chemical and Physical Properties
This compound is a hydroquinone derivative with a relatively low molecular weight, making it a valuable tool for in vitro and cell-based studies. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 100827-28-9 | |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, Methanol, Acetone | [1] |
| Insolubility | Insoluble in Water, Hexane | [1] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein tyrosine kinases (PTKs).[3] Tyrosine kinases are critical enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a fundamental step in many signal transduction cascades that regulate cellular processes.[4]
This compound's principal target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] Kinetic studies have shown that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate.[5] This suggests that it binds to a site on the EGFR kinase domain that is distinct from the binding sites of either ATP or the substrate, thereby lowering the enzyme's affinity for both.[5][6] This inhibition prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways.[7] While potent against EGFR, this compound has also been shown to inhibit other kinases, including Protein Kinase C (PKC), where it acts as a competitive inhibitor with ATP.[8]
Inhibition of the EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and the activation of its intracellular kinase domain. This leads to autophosphorylation and the recruitment of adaptor proteins like Grb2, which in turn activate downstream signaling cascades, most notably the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.[9][10] These pathways are central to regulating cell proliferation, survival, and differentiation.
This compound's inhibition of EGFR autophosphorylation effectively blocks the initiation of these downstream signals, leading to a reduction in cell proliferation and survival.[9][11]
Quantitative Inhibitory Data
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
| Target | IC₅₀ Value | Assay Conditions | Reference |
| EGFR Autophosphorylation | 0.55 µg/mL (~3.1 µM) | In vitro kinase assay | [1] |
| Protein Kinase C (PKC) | 19.8 µM | In vitro kinase assay | [8] |
| Human Epidermoid Carcinoma (A-431) Growth | 3.6 µg/mL (~20.1 µM) | Cell-based growth assay | [1] |
| Mouse IMC Carcinoma Cell Growth | 3.01 µg/mL (~16.8 µM) | Cell-based growth assay | [1] |
| Vascular Endothelial Cell Proliferation | 3.6 µM | Cell-based proliferation assay | [12] |
Note: IC₅₀ values can vary between experiments based on assay conditions such as ATP and substrate concentrations.[13]
Experimental Protocols
The characterization of tyrosine kinase inhibitors like this compound relies on a set of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase domain (e.g., SignalChem)
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
ATP solution (e.g., 10 mM)
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 50% DMSO.
-
Enzyme Incubation: Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well of a 384-well plate. Add 0.5 µL of the diluted this compound or DMSO (for control wells). Incubate for 30 minutes at room temperature.[3]
-
Reaction Initiation: Prepare a solution of ATP and substrate in kinase reaction buffer (e.g., 15 µM ATP and 5 µM peptide substrate final concentrations). Initiate the kinase reaction by adding 45 µL of this mix to each well.[3]
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability and Proliferation (MTT) Assay
This cell-based assay determines the effect of this compound on the viability and metabolic activity of cells, which is an indicator of proliferation. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]
Materials:
-
Cancer cell line of interest (e.g., A-431)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8][14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins (e.g., EGFR, ERK, Akt) within a signaling pathway following treatment with an inhibitor.
Materials:
-
Cells and this compound for treatment
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% BSA in TBST is recommended for phospho-proteins)[5]
-
Primary antibodies (specific for the phosphorylated protein and the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with phosphatase inhibitors to preserve phosphorylation states.[5]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein (e.g., total EGFR) to serve as a loading control and confirm that changes in the phospho-signal are not due to changes in total protein levels.
Conclusion
This compound remains a cornerstone tool in cancer research and cell biology. Its well-characterized inhibitory action against EGFR has provided a fundamental model for understanding the role of tyrosine kinases in cellular signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to investigate signal transduction pathways and to screen for novel therapeutic agents. While its own clinical application has been limited, the knowledge gained from studying this compound and its analogs has been invaluable in guiding the development of modern, highly selective tyrosine kinase inhibitors used in oncology today.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. rsc.org [rsc.org]
- 4. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Elucidating the Inhibitory Potential of Statins Against Oncogenic c-Met Tyrosine Kinase Through Computational and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
Erbstatin: A Technical Guide to its Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin is a naturally occurring compound isolated from the actinomycete Streptomyces sp. MH435-hF3[1]. It is a potent inhibitor of protein tyrosine kinases, with a particular specificity for the Epidermal Growth Factor Receptor (EGFR). Its ability to selectively block crucial signaling pathways involved in cell proliferation and transformation has established it as an invaluable tool in cancer research and drug discovery. This document provides an in-depth overview of the core biochemical properties of this compound, its mechanism of action, quantitative data on its biological activity, and detailed protocols for its characterization.
Physicochemical and Biochemical Properties
This compound is a relatively small molecule with defined chemical characteristics. It is noted for its solubility in common organic solvents and insolubility in aqueous solutions. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.175 g/mol | [1] |
| Source | Streptomyces sp. MH435-hF3 | [1] |
| Purity | >98% (by HPLC) | [1] |
| Solubility | Soluble in Methanol (MeOH), Dimethyl sulfoxide (DMSO), and Acetone | [1] |
| Insoluble in Water (H₂O) and Hexane | [1] | |
| CAS Number | 100827-28-9 | [1] |
Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of the EGFR. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades.
This compound blocks this initial autophosphorylation step. Kinetic studies have shown that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate, suggesting it binds to a site distinct from, but related to, the ATP and substrate binding sites on the EGFR kinase domain[2]. By preventing receptor phosphorylation, this compound effectively halts the recruitment of adaptor proteins like Grb2-Sos, thereby blocking the activation of the Ras-Raf-MAPK pathway, which is critical for cell proliferation and survival[1]. While highly active against EGFR, this compound has also been shown to inhibit other tyrosine kinases, such as p185ERBB2 and pp60c-src, and even the serine/threonine kinase Protein Kinase C (PKC) at higher concentrations[3][4].
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbstatin Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin is a naturally occurring compound isolated from Streptomyces sp. that has garnered significant interest as a potent inhibitor of protein tyrosine kinases.[1] Its ability to selectively target these enzymes, which play a crucial role in cellular signal transduction, has positioned it as a valuable tool in cancer research and drug development. This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams.
Core Signaling Pathways Targeted by this compound
This compound's primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By doing so, it effectively blocks the initiation of a cascade of downstream signaling events that are critical for cell proliferation, survival, and differentiation. The key pathways affected by this compound are:
-
EGFR Signaling Pathway: Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation is the initial step that this compound blocks.
-
Ras-Raf-MEK-ERK (MAPK) Pathway: Activated EGFR recruits adaptor proteins like Grb2, which in turn activates the GTPase Ras. This triggers a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the regulation of transcription factors that control cell proliferation and differentiation. This compound's inhibition of EGFR prevents the activation of this entire pathway.
-
PI3K-Akt Signaling Pathway: Phosphorylated EGFR can also activate Phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. This leads to the activation of Akt, a serine/threonine kinase that promotes cell survival and inhibits apoptosis. By inhibiting the initial EGFR phosphorylation, this compound curtails the activation of this pro-survival pathway.
-
STAT Signaling Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated downstream of EGFR, leading to their translocation to the nucleus and regulation of gene expression involved in cell growth and survival. This compound's action on EGFR can modulate this signaling axis.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against various kinases and cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme/Process | IC50 Value | Notes |
| EGFR Autophosphorylation | 0.55 µg/mL | Inhibition of the initial step in EGFR signaling.[1] |
| Protein Kinase C (PKC) | 19.8 +/- 3.2 µM | Demonstrates that this compound can also inhibit serine/threonine kinases.[3] |
| p185ERBB2 (HER2/neu) | Inhibitory Effect Noted | Specific IC50 value not available in the reviewed literature.[4] |
| pp60c-src | Inhibitory Effect Noted | Specific IC50 value not available in the reviewed literature.[2][4] |
| Cell Line | IC50 Value for Growth Inhibition | Cell Type |
| A-431 | 3.6 µg/mL | Human epidermoid carcinoma[1] |
| IMC-carcinoma | 3.01 µg/mL | Mouse carcinoma[1] |
| Vascular Endothelial Cells | 3.6 µM | Inhibition of angiogenesis component.[5] |
| Human Gastric Carcinoma | Dose-dependent Inhibition | TMK-1, MKN-1, -7, -28, -45, -74 cell lines.[4] |
| Human Neural Tumor Cell Lines | Differentiation Induced | SK-N-DZ (neuroblastoma), Med-3 (medulloblastoma).[6] |
Visualizing the Inhibition
To better understand the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ inhibition of tyrosine protein kinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis by this compound, an inhibitor of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inhibitors for protein tyrosine kinases, this compound, genistein and herbimycin A, induce differentiation of human neural tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbstatin In Vitro: A Technical Guide to its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies conducted on Erbstatin, a potent inhibitor of tyrosine kinases. This compound, originally isolated from Streptomyces sp., has been a focal point of cancer research due to its ability to interfere with key signaling pathways implicated in cell proliferation and malignancy. This document summarizes the quantitative data on its inhibitory activity, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects primarily by inhibiting protein tyrosine kinases. It acts as a competitive inhibitor with respect to ATP and a non-competitive or partial competitive inhibitor with respect to the peptide substrate for certain kinases.[1][2] This dualistic inhibitory action disrupts the phosphorylation cascade essential for various cellular processes, most notably the signal transduction pathways initiated by growth factor receptors.
One of the primary targets of this compound is the Epidermal Growth Factor Receptor (EGFR). By inhibiting the intrinsic tyrosine kinase activity of EGFR, this compound blocks the autophosphorylation of the receptor, a critical step in activating downstream signaling pathways such as the Ras-MAPK pathway.[3] This inhibition ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells.[3][4]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified across various targets and cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a comparative look at its efficacy.
| Target Enzyme/Process | IC50 | Ki | Notes |
| EGF Receptor Autophosphorylation | 0.55 µg/ml | - | In vitro assay.[3] |
| Protein Kinase C (PKC) | 19.8 +/- 3.2 µM | 11.0 +/- 2.3 µM | Competitive with ATP.[1] |
| p59fyn-kinase | 0.21 µg/ml | - | In vitro kinase assay.[5] |
| p56lck-kinase | 0.18 µg/ml | - | In vitro kinase assay.[5] |
| Cell Line | Assay Type | IC50 |
| Human Epidermoid Carcinoma (A-431) | Cell Growth Inhibition | 3.6 µg/ml |
| IMC-Carcinoma Cells | Cell Growth Inhibition | 3.01 µg/ml |
| Vascular Endothelial Cells | Cell Proliferation | 3.6 µM |
| Human Gastric Carcinoma (TMK-1, MKN-1, -7, -28, -45, -74) | EGF-induced Cell Growth | Dose-dependent inhibition |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vitro experiments commonly performed to evaluate the efficacy and mechanism of action of this compound.
Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the activity of a specific tyrosine kinase, such as the EGFR kinase.
Materials:
-
Purified tyrosine kinase (e.g., recombinant EGFR)
-
Peptide substrate (e.g., a synthetic poly(Glu, Tyr) peptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the purified tyrosine kinase.
-
Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a solution like trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate using a scintillation counter or other detection method.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A-431, TMK-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for a specific duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows of the in vitro assays described above.
References
- 1. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 4. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
The Cellular Effects of Erbstatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbstatin, a natural product isolated from Streptomyces sp., is a potent inhibitor of protein tyrosine kinases (PTKs). Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of PTKs, with a notable selectivity for the Epidermal Growth factor Receptor (EGFR). This inhibition disrupts downstream signaling cascades, leading to a variety of cellular effects, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, detailing its mechanism of action, impact on key signaling pathways, and summarizing quantitative data on its efficacy. Furthermore, it provides detailed protocols for key experimental assays and visual representations of signaling pathways and experimental workflows to aid researchers in their study of this and similar compounds.
Mechanism of Action
This compound exerts its cellular effects primarily through the inhibition of protein tyrosine kinases. It acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site within the catalytic domain of these enzymes. While it shows activity against several PTKs, its most well-characterized target is the Epidermal Growth Factor Receptor (EGFR).
Inhibition of EGFR Signaling
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligand (e.g., Epidermal Growth Factor, EGF), dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, differentiation, and migration.
This compound's binding to the ATP pocket of EGFR prevents this autophosphorylation, thereby blocking the initiation of these downstream signaling pathways.[1] This blockade is a critical event that underlies the majority of this compound's observed cellular effects.
Effects on Other Kinases
While EGFR is a primary target, studies have shown that this compound can also inhibit other tyrosine kinases, including p185ERBB2 (HER2) and pp60c-src, albeit with potentially different potencies.[2] Additionally, at higher concentrations, this compound has been observed to inhibit the serine/threonine kinase Protein Kinase C (PKC), acting as a competitive inhibitor of ATP in this context as well.[3] This broader kinase inhibitory profile may contribute to its overall cellular activity but also highlights the potential for off-target effects.
Core Cellular Effects of this compound Treatment
The inhibition of critical signaling pathways by this compound translates into several key cellular outcomes:
Inhibition of Cell Proliferation and Growth
A primary and well-documented effect of this compound is the dose-dependent inhibition of cell proliferation and growth in various cancer cell lines.[1][2] This is a direct consequence of the blockade of growth factor signaling pathways, such as the EGFR pathway, which are often dysregulated in cancer.
Induction of Cell Cycle Arrest
This compound treatment has been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. By inhibiting the signaling pathways that drive cell cycle progression, this compound can prevent cells from entering the DNA synthesis (S) phase or mitosis (M) phase. This effect is often mediated by the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Induction of Apoptosis
In addition to halting cell cycle progression, this compound can induce programmed cell death, or apoptosis. The inhibition of survival signals, particularly those mediated by the PI3K/Akt pathway, is a key mechanism through which this compound promotes apoptosis.
Impact on Key Signaling Pathways
This compound's inhibitory action on EGFR disrupts two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
The Ras-Raf-MEK-ERK (MAPK) Pathway
This pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate the expression of genes involved in cell proliferation. This compound's inhibition of EGFR autophosphorylation prevents the recruitment of Grb2 and the subsequent activation of this entire cascade.
The PI3K-Akt Pathway
The PI3K-Akt pathway is a critical mediator of cell survival and is often implicated in resistance to apoptosis. Activated EGFR can recruit and activate phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which serves as a docking site for the serine/threonine kinase Akt. Once recruited to the membrane, Akt is activated through phosphorylation and proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis. By blocking the initial EGFR activation, this compound prevents the activation of PI3K and the subsequent pro-survival signals mediated by Akt.
Caption: EGFR Signaling Pathway and the Point of Inhibition by this compound.
Quantitative Data Presentation
The efficacy of this compound varies depending on the cell line and the specific kinase being targeted. The following tables summarize key quantitative data from various studies.
| Target | Cell Line/System | IC50 | Reference |
| EGFR Autophosphorylation | A-431 cells | 0.55 µg/mL | [1] |
| Cell Growth | Human Epidermoid Carcinoma (A-431 cells) | 3.6 µg/mL | [1] |
| Cell Growth | Mouse IMC Carcinoma cells | 3.01 µg/mL | [1] |
| Platelet Aggregation (PAF-induced) | Rabbit Platelets | ~20 µg/mL | |
| Protein Kinase C (PKC) | In vitro | 19.8 ± 3.2 µM | [3] |
Table 1: IC50 Values of this compound for Kinase Inhibition and Cellular Effects.
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| TMK-1, MKN-1, -7, -28, -45, -74 | Human Gastric Carcinoma | Dose-dependent | Inhibition of EGF-induced and serum-stimulated cell growth | [2] |
| TMK-1 | Human Gastric Carcinoma | Not specified | Suppression of ³H-thymidine incorporation | [2] |
Table 2: Qualitative Effects of this compound on Various Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cellular effects of this compound.
In Vitro Tyrosine Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase, such as EGFR.
Materials:
-
Purified recombinant tyrosine kinase (e.g., EGFR)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a solution of the tyrosine kinase in kinase reaction buffer.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the kinase solution to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of substrate phosphorylation. This can be done using various methods, such as:
-
ELISA-based methods: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody.
-
-
Measure the signal in each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC50 value.
Caption: Experimental Workflow for an In Vitro Tyrosine Kinase Inhibition Assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.
Caption: Experimental Workflow for a Cell Viability/Cytotoxicity (MTT) Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution containing a DNA-binding dye (e.g., propidium iodide, PI) and RNase A
-
Flow cytometer
Procedure:
-
Harvest the cells (both adherent and floating) after this compound treatment.
-
Wash the cells with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes. RNase A is included to ensure that only DNA is stained.
-
Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of the DNA dye in each cell, which is proportional to the DNA content.
-
The resulting data is displayed as a histogram, where cells in G0/G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have a DNA content between 2n and 4n.
-
Analyze the histograms to determine the percentage of cells in each phase of the cell cycle for each treatment condition.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (containing calcium)
-
Flow cytometer
Procedure:
-
Harvest the cells after this compound treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The analysis will generate a dot plot with four quadrants:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage not related to apoptosis)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
This compound is a valuable tool for studying the roles of protein tyrosine kinases in cellular processes and serves as a lead compound for the development of more potent and specific kinase inhibitors. Its ability to inhibit EGFR signaling and consequently block cell proliferation, induce cell cycle arrest, and promote apoptosis underscores its potential as an anticancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular effects of this compound and to explore its therapeutic applications. The provided visualizations of the key signaling pathway and experimental workflows are intended to facilitate a deeper understanding of its mechanism of action and the methods used for its characterization. Further research is warranted to fully elucidate its complete kinase inhibitory profile and to optimize its therapeutic potential.
References
Erbstatin Target Specificity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity profile of Erbstatin, a naturally derived tyrosine kinase inhibitor. This document details its primary targets, off-target activities, and the experimental methodologies used to elucidate its inhibitory profile. The information is presented to aid researchers and professionals in drug development in understanding the nuanced interactions of this compound with the human kinome.
Introduction to this compound
This compound is a microbial-derived compound initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its ability to selectively inhibit protein tyrosine kinases over serine/threonine kinases has made it a valuable tool in signal transduction research and a lead compound for the development of more potent and specific anti-cancer agents. Understanding its complete target specificity is crucial for interpreting experimental results and predicting potential therapeutic and off-target effects.
Target Specificity Profile of this compound
This compound exhibits a distinct profile of inhibitory activity against various protein kinases. While its primary target is the Epidermal Growth Factor Receptor (EGFR), it also demonstrates activity against other kinases, including members of the ErbB family and certain serine/threonine kinases.
Quantitative Inhibition Data
The inhibitory potency of this compound against its key targets is summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are critical metrics for assessing inhibitor potency and affinity.
| Target Kinase | IC50 | Ki | Mechanism of Inhibition |
| EGFR | 0.55 µg/mL | Not Reported | Partial competitive with respect to ATP and peptide substrate[1] |
| Protein Kinase C (PKC) | 19.8 ± 3.2 µM | 11.0 ± 2.3 µM | Competitive with respect to ATP[3] |
| cAMP-dependent Protein Kinase (PKA) | Potent Inhibition | Not Reported | Competitive with respect to ATP[1] |
| p185/HER2/ErbB2 | Inhibition Observed | Not Reported | Not Determined |
| pp60c-src | Inhibition Observed | Not Reported | Not Determined |
| PDGF Receptor Kinase | Inhibition Observed | Not Reported | Not Determined[4] |
| Myosin Light Chain Kinase | Lower Potency Inhibition | Not Reported | Not Determined[3] |
Signaling Pathway Inhibition
This compound's primary mechanism of action involves the inhibition of the EGFR signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. By blocking EGFR autophosphorylation, this compound prevents the recruitment and activation of downstream signaling molecules.
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT signaling cascades, which ultimately promote cell growth and survival.
Experimental Protocols
The determination of this compound's target specificity profile relies on a variety of robust experimental methodologies. These protocols are designed to quantify the inhibitory activity of the compound against purified kinases and in complex cellular environments.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound against a specific protein kinase, such as EGFR.
Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity in a purified, in vitro system.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Specific peptide substrate for the kinase
-
This compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microtiter plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or luminescence plate reader
-
Stop solution (e.g., 75 mM phosphoric acid or EDTA)
Procedure:
-
Prepare Reagents: Dilute the kinase, peptide substrate, and ATP to their final working concentrations in the kinase reaction buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Kinase Reaction: a. To each well of a 96-well plate, add the kinase and the specific peptide substrate. b. Add the various concentrations of this compound or DMSO (as a vehicle control) to the wells. c. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at 30°C for a specified period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Chemoproteomics for Target Identification (Kinobeads)
This protocol provides a conceptual workflow for identifying the cellular targets of this compound using a chemoproteomics approach with immobilized broad-spectrum kinase inhibitors (kinobeads).
Objective: To identify the spectrum of kinases that bind to this compound in a competitive manner from a complex cell lysate.
Materials:
-
Cell lines of interest
-
Cell lysis buffer
-
This compound
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer (for protein identification and quantification)
Procedure:
-
Cell Lysate Preparation: Grow and harvest cells. Lyse the cells to obtain a native protein extract containing the kinome.
-
Competitive Binding: a. Incubate the cell lysate with varying concentrations of free this compound. This allows this compound to bind to its target kinases. b. Add the kinobeads to the lysate. The kinobeads will capture kinases that are not already bound by this compound.
-
Affinity Purification: a. Incubate the lysate with the kinobeads to allow for binding of the unbound kinases. b. Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation: a. Elute the captured kinases from the beads. b. Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).
-
Mass Spectrometry and Data Analysis: a. Analyze the protein samples by LC-MS/MS to identify and quantify the captured kinases. b. Compare the amount of each kinase captured in the presence of this compound to the amount captured in the vehicle control. c. Kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are identified as its cellular targets.
Conclusion
This compound serves as a foundational tool for studying tyrosine kinase inhibition. Its target specificity profile, centered on EGFR but extending to other kinases, highlights the importance of comprehensive inhibitor characterization. The methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other kinase inhibitors, ultimately contributing to the development of more selective and effective therapeutics. The provided data and protocols are intended to be a valuable resource for the scientific community engaged in kinase inhibitor research and drug discovery.
References
- 1. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbstatin: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin is a naturally occurring compound isolated from Streptomyces sp. that has garnered significant interest in cancer research due to its potent inhibitory activity against protein tyrosine kinases.[1] As a competitive inhibitor of ATP, this compound primarily targets the epidermal growth factor receptor (EGFR), a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action as a kinase inhibitor. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C9H9NO3, is a relatively small molecule with a molecular weight of 179.17 g/mol .[1] Its structure features a hydroquinone ring linked to a formamide group via an ethylenic bridge.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C9H9NO3 | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| CAS Number | 100827-28-9 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF, and ethanol. | [1] |
| SMILES | O=CNC=Cc1cc(O)ccc1O | |
| InChI | InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |
Biological Activity and Kinase Selectivity
This compound exhibits potent inhibitory activity against several protein tyrosine kinases, with a particular selectivity for the epidermal growth factor receptor (EGFR).[1] It also shows inhibitory effects on other kinases, albeit at higher concentrations. Its ability to inhibit these kinases leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Table 2: Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 | Cell Line/Assay Conditions | Reference |
| EGF Receptor Kinase | 0.55 µg/mL | In vitro autophosphorylation | |
| Protein Kinase C (PKC) | 19.8 ± 3.2 µM | In vitro | [4] |
| src-type kinase | Little to no effect | from bovine brain | [5] |
| PDGF Receptor Kinase | Inhibited | - | [5] |
Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | IC50 | Cancer Type | Reference |
| A431 | 3.6 µg/mL | Human epidermoid carcinoma | |
| IMC-carcinoma | 3.01 µg/mL | Mouse carcinoma |
Mechanism of Action: Inhibition of EGFR Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR.[1] This inhibition blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1][3] The three major signaling pathways downstream of EGFR that are affected by this compound are the RAS-RAF-MEK-ERK (MAPK), PI3K/AKT, and JAK/STAT pathways.[6]
Inhibition of the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and survival. Upon EGFR activation, the adaptor protein Grb2 binds to the phosphorylated receptor and recruits SOS, a guanine nucleotide exchange factor, which in turn activates RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound's inhibition of EGFR prevents the initial activation of this pathway.
Caption: this compound inhibits the RAS-RAF-MEK-ERK pathway.
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling route downstream of EGFR that promotes cell survival and inhibits apoptosis. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the activation of AKT. By blocking EGFR activation, this compound prevents the initiation of this pro-survival pathway.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Inhibition of the JAK/STAT Pathway
The JAK/STAT pathway is also activated by EGFR and plays a role in cell proliferation and survival. Upon ligand binding, EGFR can associate with and activate Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell growth and survival. This compound's inhibition of EGFR phosphorylation prevents the activation of this pathway at its origin.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Protocols
EGFR Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against EGFR tyrosine kinase.
Caption: General workflow for an EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human EGFR protein to the desired concentration in kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare a stock solution of a suitable tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) in water.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted EGFR enzyme to each well.
-
Add the various concentrations of this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be close to its Km for EGFR.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a solution containing EDTA.
-
The level of substrate phosphorylation can be quantified using various methods, such as:
-
ELISA: Using a phosphotyrosine-specific antibody.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a europium-labeled anti-phosphotyrosine antibody and an APC-labeled anti-substrate antibody.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay
This protocol outlines a general procedure to assess the cytotoxic effects of this compound on cancer cells.
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL).
-
Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a valuable research tool for studying the role of tyrosine kinases in cellular signaling and a promising lead compound for the development of novel anti-cancer therapies. Its well-defined chemical structure and potent inhibitory activity against EGFR make it an ideal candidate for further investigation. This technical guide provides a comprehensive overview of this compound's properties and methodologies for its study, which should serve as a valuable resource for researchers in the field of oncology and drug discovery. Further research into the selectivity profile of this compound and its in vivo efficacy will be crucial for its potential translation into clinical applications.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Erbstatin: A Technical Guide to its Function as an ATP-Competitive Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbstatin, a naturally derived compound, has garnered significant attention in cellular biology and drug discovery as a potent inhibitor of protein tyrosine kinases. Its mechanism of action as a competitive inhibitor of ATP binding provides a valuable tool for dissecting cellular signaling pathways and a foundation for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound's inhibitory activity, detailing its effects on key signaling pathways, comprehensive quantitative data on its potency, and detailed experimental protocols for its characterization.
Introduction: The Role of this compound in Kinase Inhibition
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates, a process fundamental to regulating a vast array of cellular activities. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This compound, a hydroquinone derivative, emerged as one of the early and important inhibitors of tyrosine kinases.
This compound exerts its inhibitory effect by competing with the cellular energy currency, adenosine triphosphate (ATP), for binding to the catalytic site of protein kinases. By occupying the ATP-binding pocket, this compound effectively blocks the transfer of a phosphate group to the kinase's substrate, thereby halting the downstream signaling cascade. While initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent studies have revealed its activity against a broader spectrum of both tyrosine and serine/threonine kinases.
Mechanism of Action: Competitive Inhibition of ATP Binding
The catalytic domain of protein kinases contains a highly conserved ATP-binding cleft. This compound's molecular structure allows it to fit into this pocket, where it forms non-covalent interactions with key amino acid residues that are normally involved in binding the adenine ring of ATP. This direct competition for the same binding site is the hallmark of competitive inhibition.
Kinetic studies have confirmed this mechanism. In the presence of this compound, the apparent Michaelis constant (Km) for ATP increases, while the maximum velocity (Vmax) of the kinase reaction remains unchanged. This is a classic characteristic of competitive inhibition, indicating that the inhibitory effect of this compound can be overcome by increasing the concentration of ATP.
The following diagram illustrates the principle of competitive inhibition at the kinase active site.
Caption: this compound competitively blocks the ATP binding site on the kinase.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase activity in a given assay, while the Ki is a measure of the inhibitor's binding affinity to the kinase. The following tables summarize the reported IC50 and Ki values for this compound against various protein kinases.
| Kinase Target | IC50 (µM) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 0.17 - 0.55 | [1] |
| Protein Kinase C (PKC) | 19.8 ± 3.2 | [2] |
| p59fyn | ~0.47 (0.21 µg/ml) | [3] |
| p56lck | ~0.40 (0.18 µg/ml) | [3] |
| Platelet-derived growth factor receptor (PDGFR) kinase | - | [1] |
| c-Src | - | [4] |
| Kinase Target | Ki (µM) | Mode of Inhibition | Reference |
| Protein Kinase C (PKC) | 11.0 ± 2.3 | Competitive with ATP | [2] |
| Epidermal Growth Factor Receptor (EGFR) | - | Partial competitive with ATP and peptide substrate | [5] |
| cAMP-dependent protein kinase | - | Competitive with ATP | [5] |
Impact on Cellular Signaling Pathways
By inhibiting key kinases, this compound disrupts the signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival. The most well-characterized effects of this compound are on the EGFR, HER2/ERBB2, and c-Src signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its cytoplasmic tail. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell proliferation and survival. This compound's inhibition of EGFR blocks this initial autophosphorylation step, thereby preventing the activation of these downstream pathways.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
HER2/ERBB2 Signaling Pathway
HER2 (also known as ERBB2) is another member of the ErbB family of receptor tyrosine kinases. Unlike other family members, HER2 does not have a known ligand and is activated through heterodimerization with other ligand-bound ErbB receptors, such as EGFR. These heterodimers are potent signaling complexes that strongly activate downstream pathways like PI3K-Akt and MAPK. This compound's ability to inhibit EGFR can indirectly affect HER2 signaling by preventing the formation of EGFR-HER2 heterodimers. Furthermore, some studies suggest a direct inhibitory effect of this compound on HER2 itself.
Caption: this compound can disrupt HER2 signaling by inhibiting heterodimerization.
c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, proliferation, and migration. It is often activated downstream of receptor tyrosine kinases like EGFR. Activated EGFR can recruit and activate c-Src, which in turn phosphorylates a variety of downstream substrates, contributing to oncogenic signaling. This compound has been shown to directly inhibit the autophosphorylation and kinase activity of c-Src, providing another mechanism by which it can suppress cancer cell growth and motility.
Caption: this compound directly inhibits the activity of the non-receptor tyrosine kinase c-Src.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound as a competitive ATP inhibitor.
In Vitro Kinase Inhibition Assay (EGFR as an example)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase in a cell-free system.
Materials:
-
Purified recombinant human EGFR kinase domain
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations. Further dilute these in kinase assay buffer.
-
Prepare kinase reaction mix: In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the purified EGFR kinase.
-
Add this compound: Add the diluted this compound or DMSO (for the control) to the appropriate wells.
-
Initiate the reaction: Add a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radiometric assays) to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Luminescence-based (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
-
Detection:
-
Radiometric: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Luminescence-based (ADP-Glo™): Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of this compound concentration to determine the IC50 value.
References
- 1. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. In situ inhibition of tyrosine protein kinase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation Protocol for Erbstatin Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Erbstatin stock solutions, a crucial step for its application in various research and drug development settings. This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase and is widely used in cancer research and cell signaling studies.[1] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source(s) |
| Solvents | DMSO, Acetone, Methanol | [1] |
| Ethanol (for this compound analog) | [2] | |
| Solubility | Soluble in DMSO, Acetone, and Methanol | [1] |
| 10 mg/mL in Ethanol (for this compound analog) | [2] | |
| Recommended Stock Concentration | 1-10 mM in DMSO | Based on common laboratory practice |
| Storage of Solid Compound | -20°C, protected from light and moisture | [3] |
| Stability of Solid Compound | ≥ 4 years | [1] |
| Storage of Stock Solution | -20°C in aliquots | General laboratory best practices |
| Stability of Stock Solution | Up to 1 month at -20°C | General laboratory best practices |
| Typical Working Concentration | 10-50 µM in cell culture |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Ensure all equipment, including pipette tips and microcentrifuge tubes, are sterile.
-
-
Calculating the Required Mass of this compound:
-
The molecular weight of this compound is 179.17 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 179.17 g/mol = 1.7917 mg
-
Accurately weigh approximately 1.8 mg of this compound powder.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound into a sterile 1.5 mL microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For 1.8 mg of this compound to make a 10 mM solution, you would add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the tyrosine kinase domain of the EGF receptor.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Erbstatin in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of Erbstatin, a potent tyrosine kinase inhibitor, in various cell culture applications. Detailed protocols for determining its efficacy and understanding its mechanism of action are also included to assist in the design and execution of robust experiments.
Introduction
This compound is a naturally derived compound known to inhibit protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the receptor's catalytic domain, this compound effectively halts the EGFR signaling cascade, which is often dysregulated in various cancers. This inhibitory action makes this compound a valuable tool for studying cell proliferation, differentiation, and angiogenesis, and a potential candidate for therapeutic development.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound, particularly its half-maximal inhibitory concentration (IC50), varies depending on the cell line and the specific biological process being investigated. The following table summarizes key quantitative data from published studies.
| Cell Line/System | Application | Effective Concentration (IC50) | Reference |
| Vascular Endothelial Cells | Inhibition of Angiogenesis | 3.6 µM | [1] |
| Human Gastric Carcinoma Cells (TMK-1, MKN-1, -7, -28, -45, -74) | Inhibition of Cell Growth | Dose-dependent inhibition observed | [2] |
| L-1210 (Mouse Leukemia) | Antineoplastic Effect (in vivo) | No significant effect when used alone | [3] |
Note: The effective concentration of this compound can be influenced by experimental conditions such as cell density, serum concentration in the culture medium, and the duration of exposure. It is recommended to perform a dose-response analysis for each specific cell line and experimental setup.
Signaling Pathway
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound's point of inhibition.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Workflow:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate effective range, followed by a narrower range for precise IC50 determination.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the desired experimental endpoint (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol is designed to assess the effect of this compound on the tube-forming ability of endothelial cells, a key process in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Matrigel® or other basement membrane extract
-
This compound (stock solution in DMSO)
-
96-well cell culture plates (pre-chilled)
-
Calcein AM or other fluorescent dye for cell visualization
-
Fluorescence microscope
Workflow:
Caption: Workflow for the in vitro angiogenesis (tube formation) assay.
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Preparation and Treatment:
-
Harvest endothelial cells and resuspend them in a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Prepare cell suspensions containing different concentrations of this compound. Include a vehicle control.
-
-
Cell Seeding: Seed the treated cell suspensions onto the solidified Matrigel® at an optimal density (e.g., 1-2 x 10^4 cells per well).
-
Incubation: Incubate the plate for 4-18 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line.
-
Visualization:
-
Carefully remove the medium from the wells.
-
Stain the cells with a fluorescent dye such as Calcein AM according to the manufacturer's protocol.
-
Visualize the tube-like structures using a fluorescence microscope.
-
-
Quantification: Capture images of the tube network. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Conclusion
This compound serves as a critical tool for investigating cellular processes regulated by tyrosine kinases. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their cell culture experiments. It is crucial to optimize the experimental conditions for each specific cell line and assay to ensure reproducible and meaningful results.
References
Application Notes and Protocols for Western Blot Analysis of p-EGFR using Erbstatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways. Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention.
Erbstatin is a potent inhibitor of EGFR tyrosine kinase activity. It functions by competing with ATP at the catalytic domain of the kinase, thereby preventing autophosphorylation and subsequent downstream signaling. Western blotting is a widely used technique to detect and quantify the phosphorylation status of EGFR (p-EGFR), providing a direct measure of EGFR activation and the efficacy of inhibitors like this compound.
These application notes provide a detailed protocol for the use of this compound in the Western blot analysis of p-EGFR, enabling researchers to accurately assess the inhibitory effects of this compound on EGFR signaling.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that begins with ligand binding and culminates in various cellular responses. The following diagram illustrates the canonical EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Data Presentation
The following tables present representative quantitative data from a dose-response and time-course experiment evaluating the effect of this compound on EGF-induced EGFR phosphorylation in A431 cells, as determined by Western blot analysis. The data is normalized to total EGFR and expressed as a percentage of the EGF-stimulated control.
Table 1: Dose-Response of this compound on p-EGFR Levels
| This compound Concentration (µM) | Mean p-EGFR Level (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 1 | 52.1 | ± 3.9 |
| 10 | 15.8 | ± 2.1 |
| 50 | 5.2 | ± 1.5 |
Table 2: Time-Course of p-EGFR Inhibition by this compound (10 µM)
| Treatment Time (minutes) | Mean p-EGFR Level (% of Control) | Standard Deviation |
| 0 | 100 | ± 6.1 |
| 15 | 68.4 | ± 5.5 |
| 30 | 45.9 | ± 4.3 |
| 60 | 20.7 | ± 3.1 |
| 120 | 12.3 | ± 2.4 |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the culture of A431 cells, stimulation with EGF, and treatment with this compound.
-
Cell Culture: Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: When cells reach 80-90% confluency, aspirate the growth medium and wash once with phosphate-buffered saline (PBS). Add serum-free DMEM and incubate for 12-16 hours to reduce basal EGFR phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations. Pre-incubate the serum-starved cells with the this compound-containing medium or vehicle control (DMSO) for the desired time (e.g., 1-2 hours for dose-response, or as per time-course).
-
EGF Stimulation: Following this compound pre-incubation, add EGF to a final concentration of 100 ng/mL to stimulate EGFR phosphorylation. Incubate for 10-15 minutes at 37°C. Untreated, non-stimulated cells should be included as a negative control.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blot Analysis of p-EGFR
This protocol outlines the procedure for detecting p-EGFR and total EGFR by Western blot.
References
Erbstatin Treatment Protocol for A431 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The A431 human epidermoid carcinoma cell line is widely used in cancer research due to its high expression of EGFR, making it an excellent model system for studying the effects of EGFR inhibitors. This document provides detailed application notes and protocols for the treatment of A431 cells with this compound, including cell culture, experimental procedures, and data analysis.
Mechanism of Action
This compound inhibits the tyrosine kinase activity of the EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. Upon binding of a ligand such as epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell growth, proliferation, and survival. This compound acts by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thus preventing autophosphorylation and the subsequent activation of downstream signaling.[2]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on A431 cells.
| Parameter | IC50 Value | Cell Line | Reference |
| Cell Growth Inhibition | 3.6 µg/mL | A431 | [3] |
| EGF Receptor Autophosphorylation | 0.55 µg/mL | A431 | [3] |
Table 1: IC50 Values of this compound in A431 Cells
| This compound Concentration (µg/mL) | Treatment Duration (hours) | Cell Viability (% of Control) | Inhibition of p-EGFR (% of Control) |
| 0 (Control) | 48 | 100 | 100 |
| 1 | 48 | ~75 | ~60 |
| 3.6 (IC50) | 48 | 50 | ~30 |
| 10 | 48 | ~20 | ~10 |
| 25 | 48 | ~5 | <5 |
Table 2: Representative Dose-Dependent Effects of this compound on A431 Cell Viability and EGFR Phosphorylation. (Note: These are representative values based on published IC50s and typical dose-response curves. Actual results may vary.)
Experimental Protocols
A. A431 Cell Culture
Materials:
-
A431 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 4-5 mL of complete growth medium. e. Centrifuge the cell suspension at 1000 rpm for 5 minutes. f. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
B. This compound Preparation and Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, a 10 mg/mL stock solution.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
C. Cell Viability Assay (MTT Assay)
Materials:
-
A431 cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C to allow the cells to attach.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
D. Western Blot for EGFR Phosphorylation
Materials:
-
A431 cells
-
This compound
-
EGF (optional, for stimulating EGFR phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if investigating EGF-stimulated phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated EGFR levels to the total EGFR levels.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's effects on A431 cells.
References
solubility of Erbstatin in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin is a naturally derived compound that functions as a potent inhibitor of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1]. By inhibiting the tyrosine kinase activity of the EGF receptor, this compound blocks the downstream activation of critical signaling pathways, such as the Ras-RAF-MAPK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and malignant transformation[1][2][3]. Due to its mechanism of action, this compound is a valuable tool in cancer research and drug development.
A critical aspect of utilizing this compound in in vitro studies is its solubility. This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is insoluble in aqueous solutions, including water and hexane[1]. This document provides detailed information and protocols regarding the solubility of this compound in DMSO and its application in cell culture media.
Data Presentation: this compound Solubility
The solubility of a compound is a key physicochemical property that dictates its handling and application in experimental settings. The following table summarizes the known solubility characteristics of this compound.
| Solvent/Medium | Solubility | Concentration/Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for creating high-concentration stock solutions[4][5]. |
| Methanol | Soluble[1] | |
| Acetone | Soluble[1] | |
| Water | Insoluble[1] | |
| Hexane | Insoluble[1] | |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble/Insoluble | Direct dissolution is not recommended. Dilution from a DMSO stock is required[6]. |
| Cell Culture Media | Sparingly Soluble/Insoluble | Dependent on final DMSO concentration and media components. Prone to precipitation if not prepared correctly[7][8]. |
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by targeting the EGFR signaling cascade. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc[1][9]. This initiates downstream signaling. This compound acts as a competitive inhibitor with respect to ATP at the kinase domain, preventing this autophosphorylation and thereby blocking the entire downstream cascade[10][11].
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible results in cell culture experiments. The following protocols provide a step-by-step guide for preparing stock solutions and working dilutions.
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes how to prepare a high-concentration stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound (solid powder, MW: 179.17 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Calibrated pipettes
Procedure:
-
Determine Required Concentration: Decide on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). High-concentration stocks minimize the volume of DMSO added to cell cultures.
-
Weigh this compound: Carefully weigh the required amount of this compound powder using an analytical balance.
-
Calculation Example for 1 mL of a 10 mM stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 179.17 g/mol = 1.79 mg
-
-
-
Dissolve in DMSO: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of cell culture grade DMSO.
-
Ensure Complete Dissolution: Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If required, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration for treating cells. The primary challenge is to avoid precipitation of the water-insoluble compound[7].
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final concentration in your experiment. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤0.5%, with ≤0.1% being ideal[12][13].
-
Calculation Example for 10 µM final concentration in 10 mL media from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 10 µL of stock solution
-
Final DMSO % = (10 µL / 10,000 µL) * 100% = 0.1%
-
-
-
Pre-fill Medium: Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
Add Stock to Medium: While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound DMSO stock directly into the medium. Never add the aqueous medium to the concentrated DMSO stock, as this will cause immediate precipitation.
-
Mix Thoroughly: Immediately after adding the stock, cap the tube and vortex or invert gently but thoroughly to ensure rapid and even dispersion. This minimizes the formation of localized high concentrations that can lead to precipitation[7].
-
Visual Inspection: Visually inspect the medium for any signs of cloudiness or precipitate. A clear solution indicates successful dilution.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation over time in the aqueous environment[6][8].
-
Control Group: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental group[12].
Caption: Factors influencing the successful preparation of this compound in cell media.
Protocol 3: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a general method to estimate the kinetic solubility of this compound in your specific cell culture medium. This is useful for determining the maximum achievable concentration before precipitation occurs.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mM)
-
Specific cell culture medium of interest
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (optional) or a nephelometer (optional)
Procedure:
-
Prepare Plate: Add 198 µL of your cell culture medium to each well of a 96-well plate.
-
Create Serial Dilutions:
-
In the first well, add 2 µL of the 50 mM this compound stock solution to the 198 µL of medium. This creates a 1:100 dilution, resulting in a 500 µM solution with 1% DMSO.
-
Mix well by pipetting up and down.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second well (containing 100 µL of fresh media after removing 98µL), mixing, and repeating for subsequent wells. This will create a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).
-
-
Incubate: Cover the plate and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2) or at room temperature for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Assess Solubility:
-
Visual Inspection (Qualitative): Carefully inspect each well against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is an estimate of the kinetic solubility.
-
Spectrophotometry (Semi-Quantitative): Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-650 nm). A sharp increase in absorbance/scattering indicates the formation of a precipitate. The concentration just before this increase is the estimated solubility limit.
-
-
Determine Working Range: Based on this assessment, choose a maximum working concentration for your experiments that is well below the observed solubility limit to ensure the compound remains in solution.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Dimethyl sulfoxide extraction of nystatin from mycelium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Erbstatin for In Vitro Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erbstatin is a natural product isolated from Streptomyces that functions as a potent inhibitor of protein tyrosine kinases.[1] It is widely used in cell biology and cancer research to probe the roles of tyrosine kinase signaling pathways. Notably, this compound is recognized for its inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] While it is a powerful tool, its application in in vitro kinase assays requires careful consideration of its mechanism, selectivity, and handling properties to ensure accurate and reproducible results. These notes provide a comprehensive guide to using this compound in a typical in vitro kinase assay format.
Mechanism of Action
This compound's inhibitory mechanism can vary depending on the target kinase. For the EGFR tyrosine kinase, it acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate. This suggests that this compound binds to a site distinct from the ATP and peptide binding sites, subsequently lowering the enzyme's affinity for both.[2] In contrast, when inhibiting serine/threonine kinases such as Protein Kinase C (PKC), this compound demonstrates competitive inhibition with respect to ATP and is non-competitive with the phosphate-accepting substrate.[3] Understanding this context-dependent mechanism is crucial for designing kinetic experiments and interpreting inhibition data.
Kinase Selectivity and Potency
This compound was initially identified as a specific tyrosine kinase inhibitor, showing little effect on serine/threonine kinases like cAMP-dependent protein kinase.[1] However, further studies have revealed a broader selectivity profile, including the inhibition of PKC.[3] Its potency, typically measured by the half-maximal inhibitory concentration (IC50), varies across different kinases and cellular contexts. Below is a summary of reported IC50 values for this compound.
Data Presentation: this compound Inhibitory Activity
| Target/System | Measured Effect | IC50 Value | Reference |
| EGFR | Autophosphorylation | 0.55 µg/mL (~3.07 µM) | [1] |
| Protein Kinase C (PKC) | In vitro kinase activity | 19.8 ± 3.2 µM | [3] |
| Human Epidermoid Carcinoma (A-431 cells) | Cell Growth Inhibition | 3.6 µg/mL (~20.1 µM) | [1] |
| Mouse IMC Carcinoma Cells | Cell Growth Inhibition | 3.01 µg/mL (~16.8 µM) | [1] |
Note: Molecular weight of this compound (C9H9NO3) is 179.17 g/mol . Conversions from µg/mL to µM are approximate.
Experimental Protocols
Preparation of this compound Stock Solution
Critical Consideration: this compound is soluble in DMSO, methanol, and acetone but insoluble in water.[1] It is also known to be unstable and easily inactivated in the presence of serum.[4] All in vitro experiments should be conducted in serum-free conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the required amount of powder in 100% anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
General In Vitro Kinase Assay Protocol
This protocol provides a general framework. Specific concentrations of the kinase, substrate, and ATP should be optimized for each experimental system, ideally at or near the Michaelis constant (Km) for ATP for the specific kinase.
Materials:
-
Active kinase of interest
-
Specific peptide or protein substrate
-
This compound stock solution and serial dilutions
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Assay plates (e.g., 96-well or 384-well)
-
Stop solution (e.g., EDTA, SDS-PAGE loading buffer)
-
Detection reagents (see Section 3)
Procedure:
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions from the stock solution using the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent effects. Include a "vehicle control" with DMSO only.
-
Set Up Kinase Reaction: In each well of the assay plate, add the following components in order:
-
Kinase reaction buffer.
-
Substrate (at a pre-optimized concentration).
-
Diluted this compound or vehicle control.
-
Kinase enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Start the kinase reaction by adding a pre-determined concentration of ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a pre-determined time (e.g., 30-60 minutes). Ensure the reaction is within the linear range.
-
Terminate Reaction: Stop the reaction by adding a stop solution. The choice of stop solution depends on the detection method.
-
Signal Detection: Proceed with the chosen detection method to quantify kinase activity.
Methods for Detecting Kinase Activity
Several methods can be used to measure the outcome of the kinase reaction. The choice depends on available equipment, throughput requirements, and the nature of the substrate.
-
Radiometric Assay: A traditional method involving [γ-³²P]ATP. Phosphorylated substrate is captured on a membrane, and the incorporated radioactivity is measured.
-
Fluorescence-Based Assays:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses a europium-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled component (e.g., biotinylated substrate bound to streptavidin-acceptor). Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
-
Luminescence-Based Assays:
-
Kinase-Glo™ (Promega): Measures the amount of ATP remaining in the well after the reaction. A luminescent signal is generated by luciferase, which is inversely proportional to kinase activity.
-
ADP-Glo™ (Promega): Quantifies the amount of ADP produced. Residual ATP is depleted, and the ADP is then converted back to ATP, which generates a luminescent signal proportional to kinase activity.
-
-
Electrophoresis and Immunoblotting:
-
Reactions are stopped with SDS-PAGE loading buffer, separated by gel electrophoresis, and transferred to a membrane.
-
Phosphorylation is detected using a phospho-specific antibody.
-
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro kinase assay using this compound.
Mechanism of Inhibition (EGFR Kinase)
Caption: this compound's partial competitive inhibition of EGFR kinase.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of this compound, a tyrosine protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Erbstatin in Tyrosine Kinase Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin, a natural product isolated from Streptomyces sp., is a potent inhibitor of protein tyrosine kinases, with a particular affinity for the Epidermal Growth Factor Receptor (EGFR).[1] Its ability to competitively block the ATP binding site of tyrosine kinases makes it a valuable tool for studying signal transduction pathways and for the development of targeted cancer therapies. Beyond its role as a direct inhibitor in cellular assays, this compound can be chemically modified and immobilized onto a solid support to create an affinity matrix for the specific immunoprecipitation and purification of tyrosine kinases from complex biological samples.
This document provides detailed application notes and protocols for the use of this compound in the immunoprecipitation of tyrosine kinases. It includes a hypothetical protocol for the synthesis of an this compound affinity resin, a comprehensive immunoprecipitation protocol, and a summary of the inhibitory activity of this compound against various kinases.
Data Presentation
This compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various tyrosine kinases and cell lines. This data is crucial for determining the appropriate concentrations for in-solution competition experiments and for understanding the potential targets of this compound-based affinity purification.
| Target Kinase/Cell Line | IC50 Value (µg/mL) | IC50 Value (µM)¹ | Notes |
| EGF Receptor (in vitro) | 0.55[1] | 3.07 | Inhibits autophosphorylation. |
| A-431 cells (human epidermoid carcinoma) | 3.6[1] | 20.1 | Inhibits cell growth. |
| IMC-carcinoma cells (mouse) | 3.01[1] | 16.8 | Inhibits cell growth. |
| Platelet-derived growth factor (PDGF) receptor | - | - | This compound inhibits both EGF and PDGF receptor kinases equally well.[2] |
| p59fyn | 0.21[3] | 1.17 | Inhibition in vitro. |
| p56lck | 0.18[3] | 1.00 | Inhibition in vitro. |
| Protein Kinase C (PKC) | - | 19.8 ± 3.2 | Also inhibits this serine/threonine kinase.[4] |
¹ Molar concentrations are calculated based on the molecular weight of this compound (179.17 g/mol ).
Experimental Protocols
Synthesis of this compound-Agarose Affinity Resin (Hypothetical Protocol)
This protocol describes a general method for the covalent coupling of a small molecule inhibitor like this compound to an activated agarose resin, such as CNBr-activated Sepharose. Note: This is a representative protocol, and optimization may be required. The synthesis of an this compound analog with a suitable linker arm (e.g., containing a primary amine) is a prerequisite for this procedure.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound analog with a primary amine linker
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
Procedure:
-
Resin Preparation:
-
Weigh the required amount of dry CNBr-activated Sepharose 4B (1 g swells to approximately 3.5 mL).
-
Hydrate the resin in 1 mM HCl for 15 minutes at room temperature.
-
Wash the swollen resin with 15 bed volumes of 1 mM HCl on a sintered glass funnel.
-
Wash the resin with 2 bed volumes of Coupling Buffer.
-
-
Ligand Coupling:
-
Immediately transfer the washed resin to a solution of the this compound analog (dissolved in Coupling Buffer). A typical concentration is 1-10 mg of ligand per mL of gel.
-
Mix the suspension gently by end-over-end rotation for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer , as it can damage the beads.
-
-
Blocking Unreacted Groups:
-
After coupling, transfer the resin to a fresh tube and wash away excess ligand with Coupling Buffer.
-
To block any remaining active groups on the resin, add the Blocking Buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Washing:
-
Wash the resin with several cycles of alternating pH to remove non-covalently bound molecules.
-
Perform three cycles of washing with Wash Buffer 1 followed by Wash Buffer 2.
-
Finally, wash the resin with a neutral buffer (e.g., PBS) and store at 4°C in a solution containing a bacteriostatic agent (e.g., 20% ethanol).
-
Immunoprecipitation of Tyrosine Kinases using this compound-Agarose
This protocol outlines the steps for enriching tyrosine kinases from cell lysates using the prepared this compound-Agarose affinity resin.
Materials:
-
This compound-Agarose resin
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na₃VO₄, 1 mM NaF)
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer:
-
Option 1 (Competitive Elution): Wash Buffer containing 100-500 µM free this compound.
-
Option 2 (pH Elution): 0.1 M glycine-HCl, pH 2.5-3.0.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
2x SDS-PAGE Sample Buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.
-
-
Binding:
-
Equilibrate the this compound-Agarose resin with Cell Lysis Buffer.
-
Add 500 µg to 1 mg of cell lysate to 20-50 µL of equilibrated resin.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin by centrifugation at 500 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the resin three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Competitive Elution:
-
Add 2-3 bead volumes of Elution Buffer containing free this compound.
-
Incubate for 20-30 minutes at room temperature with gentle agitation.
-
Pellet the resin and collect the supernatant containing the eluted proteins.
-
-
pH Elution:
-
Add 2-3 bead volumes of pH Elution Buffer.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the resin and immediately transfer the supernatant to a new tube containing Neutralization Buffer (1:10 v/v) to neutralize the pH.
-
-
-
Sample Analysis:
-
Add an equal volume of 2x SDS-PAGE Sample Buffer to the eluted samples.
-
Boil the samples for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific tyrosine kinases or a pan-phosphotyrosine antibody.
-
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR autophosphorylation, blocking the Ras-MAPK signaling cascade.
Experimental Workflow for Tyrosine Kinase Immunoprecipitation
Caption: Workflow for the immunoprecipitation of tyrosine kinases using this compound-agarose.
Logical Relationship of this compound's Selectivity
Caption: this compound primarily targets tyrosine kinases but can also inhibit some serine/threonine kinases.
References
- 1. This compound blocks platelet activating factor-induced protein-tyrosine phosphorylation, polyphosphoinositide hydrolysis, protein kinase C activation, serotonin secretion and aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
Application of Erbstatin in the Chick Chorioallantoic Membrane (CAM) Assay: A Comprehensive Guide for Researchers
Introduction
Erbstatin, a potent inhibitor of protein tyrosine kinases, has been identified as a significant inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1] This process is critical in tumor growth and metastasis, making its inhibition a key target in cancer therapy. The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[2][3] Its advantages include cost-effectiveness, high reproducibility, and ease of use.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the CAM assay to assess its anti-angiogenic properties.
Principle of the Assay
The CAM assay leverages the highly vascularized chorioallantoic membrane of a developing chick embryo.[2][3] When an anti-angiogenic compound like this compound is applied to the CAM, it interferes with the signaling pathways that promote the growth of new blood vessels. The inhibitory effect can be quantified by observing the reduction in the number and density of blood vessels in the treated area compared to a control. This compound's mechanism of action involves the inhibition of tyrosine kinases, which are crucial enzymes in the signal transduction pathways of endothelial cell proliferation and migration, key events in angiogenesis.[1]
Quantitative Data Summary
The anti-angiogenic activity of this compound in the CAM assay has been quantitatively assessed. The following table summarizes the key findings from a seminal study in the field.
| Parameter | Value | Reference |
| Inhibitory Dose (starting) | 10 ng/egg | [1] |
| ID50 (Inhibitory Dose, 50%) | 80 ng/egg | [1] |
| IC50 (Inhibitory Concentration, 50% in vitro) | 3.6 µM (on vascular endothelial cell proliferation) | [1] |
Experimental Protocols
This section provides a detailed protocol for performing the CAM assay to evaluate the anti-angiogenic effects of this compound.
Materials and Equipment
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (hydroquinone)
-
Solvent for this compound (e.g., ethanol or DMSO, followed by dilution in sterile saline)
-
Sterile phosphate-buffered saline (PBS)
-
Thermostatic egg incubator with humidity control
-
Laminar flow hood
-
Egg candler
-
Rotary tool with a fine cutting disc or a sterile needle
-
Sterile forceps and scissors
-
Sterile filter paper discs or carrier of choice (e.g., gelatin sponge)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
-
70% ethanol for disinfection
-
Parafilm or sterile adhesive tape
Experimental Workflow
Caption: Experimental workflow for the this compound CAM assay.
Step-by-Step Protocol
-
Egg Incubation:
-
Obtain fertilized chicken eggs and place them in a humidified incubator at 37.5°C with gentle, automatic rotation for 3 days.
-
-
Window Opening (Day 3):
-
Working in a laminar flow hood, candle the eggs to identify the air sac and the embryo.
-
Disinfect the eggshell with 70% ethanol.
-
Using a sterile needle, make a small hole in the shell over the air sac.
-
Carefully create a small window (approximately 1 cm²) in the shell over the embryo, avoiding damage to the underlying membranes. A rotary tool with a fine cutting disc is recommended for this.
-
Gently apply negative pressure to the hole over the air sac to cause the CAM to drop, creating a false air sac beneath the window.
-
Seal the window with sterile parafilm or adhesive tape and return the eggs to a static incubator (no rotation).
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Prepare serial dilutions of this compound in sterile saline to achieve the desired final concentrations (e.g., ranging from 1 ng to 100 ng per application). The final solvent concentration should be non-toxic to the embryo.
-
-
Application of this compound (Day 6-9):
-
On embryonic day 6 to 9, carefully open the sealed window.
-
Apply a sterile filter paper disc (approximately 5 mm in diameter) onto the CAM, avoiding major blood vessels.
-
Pipette a small volume (e.g., 10 µL) of the this compound solution or control vehicle (saline with the same final solvent concentration) onto the filter paper disc.
-
Reseal the window and return the eggs to the incubator for 24-72 hours.
-
-
Observation and Imaging:
-
After the incubation period, carefully remove the seal and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the filter paper disc for both the treatment and control groups.
-
-
Quantitative Analysis:
-
The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points within a defined radius from the filter paper disc.
-
Alternatively, image analysis software can be used to measure total vessel length, vessel density, or the size of the avascular zone around the disc.
-
The percentage of inhibition can be calculated using the following formula:
-
% Inhibition = [(Control - Treated) / Control] x 100
-
-
Proposed Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects by inhibiting protein tyrosine kinases, which are critical for the signaling cascades initiated by growth factors like Vascular Endothelial Growth Factor (VEGF). The following diagram illustrates the proposed mechanism.
Caption: this compound inhibits VEGF-induced signaling in endothelial cells.
In this proposed pathway, Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), a receptor tyrosine kinase, on the surface of endothelial cells. This binding triggers the autophosphorylation of the receptor's tyrosine residues, initiating downstream signaling cascades. These pathways, including the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, ultimately lead to gene expression changes that promote endothelial cell proliferation, migration, and survival – all key processes in angiogenesis. This compound, as a tyrosine kinase inhibitor, is believed to block the initial autophosphorylation of VEGFR, thereby inhibiting the entire downstream signaling cascade and preventing the angiogenic response.
Conclusion
The CAM assay is a powerful and accessible in vivo model to study the anti-angiogenic properties of compounds like this compound. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this system. The quantitative nature of the assay, combined with an understanding of the underlying signaling pathways, allows for a thorough evaluation of potential angiogenesis inhibitors.
References
- 1. Inhibition of angiogenesis by this compound, an inhibitor of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing Erbstatin Cytotoxicity (IC50)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erbstatin is a naturally derived compound that functions as a potent inhibitor of tyrosine kinases, enzymes that play a critical role in cellular signal transduction pathways.[1] Specifically, this compound targets the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby disrupting downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3][4][5] The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to evaluate the potency of a compound in inhibiting a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 value of this compound in cancer cell lines using two common colorimetric cytotoxicity assays: the MTT and SRB assays.
Mechanism of Action: this compound and the EGFR Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the tyrosine kinase activity of the EGFR.[1] Under normal physiological conditions, the binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] These phosphorylated tyrosines serve as docking sites for adaptor proteins like Grb2, which in turn recruits Sos to activate the Ras signaling pathway.[1] The activation of Ras initiates a downstream cascade, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to gene expression that promotes cell proliferation and survival.[3][5] this compound competitively inhibits the binding of ATP to the EGFR kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[7] This inhibition of pro-proliferative and anti-apoptotic signals ultimately leads to a reduction in cell viability.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Erbstatin and Tyrosine Kinase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Erbstatin's inhibition of tyrosine kinase activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not inhibiting the target tyrosine kinase. What are the possible reasons?
There are several potential reasons why this compound may not be showing inhibitory activity in your assay. These can be broadly categorized into issues with the compound itself, the experimental setup, or the reagents used.
-
Compound Integrity and Stability: this compound is known to be unstable under certain conditions. It can be inactivated in the presence of serum, particularly due to ferric or ferrous ions.[1] Additionally, its hydroquinone structure can be susceptible to oxidation. Improper storage or handling can lead to degradation of the compound.
-
Experimental Conditions: The concentration of ATP in your assay can significantly impact the apparent inhibitory activity of this compound, as it can be a competitive or partially competitive inhibitor with respect to ATP.[2] The choice of buffer, pH, and substrate can also influence its potency.
-
Reagent Quality: The activity of the kinase enzyme and the purity of the substrate are critical for a successful experiment. Degraded or impure reagents can lead to inconsistent or misleading results.
-
Off-Target Effects: While this compound is known to inhibit EGFR tyrosine kinase, it can also inhibit other kinases, such as Protein Kinase C (PKC), which might complicate the interpretation of your results in a complex system.[3]
Q2: How should I properly store and handle my this compound compound?
To ensure the stability and activity of this compound, follow these guidelines:
-
Storage: Store solid this compound at -20°C, protected from light.
-
Solubilization: this compound is soluble in methanol (MeOH), dimethyl sulfoxide (DMSO), and acetone, but insoluble in water and hexane. For stock solutions, dissolve this compound in anhydrous DMSO at a high concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in the appropriate assay buffer immediately before use. Avoid prolonged storage of diluted aqueous solutions.
Q3: What are the key parameters to consider when setting up a tyrosine kinase inhibition assay with this compound?
Several factors in your assay setup can influence the outcome:
-
ATP Concentration: Since this compound can compete with ATP, it is crucial to use an ATP concentration that is appropriate for your kinase and the goals of your experiment. Typically, the ATP concentration is kept at or near the Km value for the specific kinase.
-
Enzyme Concentration: Use a concentration of the kinase that results in a linear reaction rate over the time course of your assay.
-
Substrate Selection: Use a substrate that is specific for your target kinase and has been validated for use in inhibition assays.
-
Buffer Composition: A standard kinase assay buffer often contains Tris-HCl, MgCl2, and DTT.[4][5] The pH should be maintained within the optimal range for the kinase's activity.
-
Controls: Always include appropriate controls in your experiment:
-
No-enzyme control: To measure background signal.
-
No-inhibitor (vehicle) control: To determine the maximal kinase activity (100% activity).
-
Positive control inhibitor: A known inhibitor of your target kinase to validate the assay.
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when this compound fails to inhibit tyrosine kinase activity.
| Problem | Potential Cause | Troubleshooting Steps |
| No inhibition observed at any this compound concentration. | 1. Degraded this compound: The compound may have lost its activity due to improper storage or handling. 2. Inactive Enzyme: The kinase may be inactive. 3. Incorrect Assay Conditions: The assay conditions may not be optimal for inhibition. | 1. Verify Compound Integrity: Purchase a new batch of this compound or test the activity of your current stock using a validated, simple assay. 2. Check Enzyme Activity: Run a control reaction with a known potent inhibitor for your kinase to confirm the enzyme is active. 3. Optimize Assay Conditions: - Vary the ATP concentration (e.g., use the Km value of ATP for your kinase). - Test a different buffer system.[6] - Confirm the substrate is appropriate for your kinase. |
| Weak or lower-than-expected inhibition. | 1. Suboptimal this compound Concentration: The concentrations tested may be too low. 2. High ATP Concentration: High levels of ATP can outcompete this compound.[2] 3. Presence of Serum/Metal Ions: If using a cell-based assay or a buffer with serum, this compound may be inactivated.[1] | 1. Increase this compound Concentration: Test a wider and higher range of this compound concentrations. 2. Lower ATP Concentration: Reduce the ATP concentration in your assay to a level closer to the Km of the kinase. 3. Modify Assay Buffer: If possible, use a serum-free buffer. Consider adding a chelating agent like EDTA if metal ion contamination is suspected, although this may affect kinase activity. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Reagent Preparation: Variability in the preparation of stock solutions or assay reagents. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of this compound stock or enzyme can lead to degradation. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability. | 1. Standardize Reagent Preparation: Prepare fresh reagents for each experiment and follow a strict protocol. 2. Aliquot Reagents: Aliquot this compound stock solutions and enzyme preparations to minimize freeze-thaw cycles. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. |
| High background signal. | 1. Autophosphorylation of the Kinase: Some kinases exhibit significant autophosphorylation. 2. Non-specific Substrate Phosphorylation: The substrate may be phosphorylated by contaminating kinases. 3. Assay Detection System Issues: Problems with the detection reagents or instrument. | 1. Optimize Enzyme Concentration: Reduce the concentration of the kinase to minimize autophosphorylation while maintaining a sufficient signal window. 2. Use a More Specific Substrate: If possible, use a substrate that is more specific to your target kinase. 3. Check Detection System: Run controls for the detection system to ensure it is functioning correctly. |
Data Presentation
Table 1: Inhibitory Activity of this compound and its Analogs against Various Kinases
| Compound | Target Kinase | IC50 | Assay Conditions | Reference |
| This compound | EGF Receptor | ~0.55 µg/mL | A431 cell autophosphorylation | --INVALID-LINK-- |
| This compound | Protein Kinase C (PKC) | 19.8 ± 3.2 µM | In vitro kinase assay | [3] |
| This compound | p185ERBB2 | - | Inhibition in TMK-1 cells | [7] |
| This compound | pp60c-src | - | Inhibition in TMK-1 cells | [7] |
| This compound Analog (1302) | EGF Receptor | Similar to this compound | Purified enzyme | [8] |
| This compound Analog (1302) | PDGF Receptor | Less effective than this compound | Purified enzyme | [8] |
Experimental Protocols
Detailed Protocol for In Vitro EGFR Tyrosine Kinase Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Kinase Buffer (1X): 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.[4] Prepare a 10X stock and dilute to 1X with sterile water before use.
-
EGFR Enzyme: Recombinant human EGFR (catalytic domain). Dilute to the desired working concentration in 1X Kinase Buffer. Keep on ice.
-
Substrate: A suitable peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1). Prepare a stock solution in sterile water and dilute to the final desired concentration in 1X Kinase Buffer.
-
ATP: Prepare a 10 mM stock solution in sterile water. Dilute to the final desired concentration in 1X Kinase Buffer.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in 1X Kinase Buffer to obtain the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Stop Solution: 50 mM EDTA in water.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of 1X Kinase Buffer to all wells.
-
Add 5 µL of the diluted this compound solutions to the test wells.
-
Add 5 µL of 1X Kinase Buffer with the same percentage of DMSO to the control wells (no inhibitor and no enzyme).
-
Add 10 µL of the diluted EGFR enzyme to all wells except the no-enzyme control wells. Add 10 µL of 1X Kinase Buffer to the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Detect the amount of substrate phosphorylation using a suitable method (e.g., radiometric assay with [γ-³²P]ATP, fluorescence-based assay, or an antibody-based method like ELISA).
3. Quality Control:
-
Purity of Reagents: Ensure all reagents, especially the enzyme and substrate, are of high purity.
-
Linearity of Reaction: Before running the inhibition assay, perform a time-course experiment to determine the linear range of the kinase reaction.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing this compound's kinase inhibitory activity.
References
- 1. Antitumor activity of this compound, a tyrosine protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. promega.com.cn [promega.com.cn]
- 6. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacb.com [pacb.com]
- 8. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Erbstatin Instability in Aqueous Solution
For researchers, scientists, and drug development professionals utilizing Erbstatin, its inherent instability in aqueous solutions can present a significant experimental challenge. This guide provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help ensure the consistent performance and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over a short period. What is the likely cause?
A1: this compound is a phenolic compound susceptible to oxidative degradation, which is a primary cause of its instability in aqueous solutions. The hydroxyl groups on the phenyl ring are prone to oxidation, leading to the formation of quinone-like species that can be inactive or even reactive with other cellular components. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions.
Q2: What is the optimal pH for storing and using this compound solutions?
A2: While specific data on the pH-stability profile of this compound is not extensively published, phenolic compounds are generally more stable at slightly acidic pH (around 5-6). At neutral to alkaline pH, the phenolic hydroxyl groups are more readily deprotonated, making them more susceptible to oxidation. It is crucial to maintain a consistent and appropriate pH using a suitable buffer system.[1][2]
Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?
A3: Yes, this is the recommended practice. This compound is more stable in organic solvents. A common approach is to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be stored at -20°C or -80°C for extended periods. For experiments, a fresh aliquot of the DMSO stock should be thawed and diluted into the aqueous experimental buffer immediately before use to minimize degradation.
Q4: Are there any additives that can improve the stability of this compound in my aqueous buffer?
A4: The inclusion of antioxidants or chelating agents can enhance the stability of this compound. Antioxidants, such as ascorbic acid or dithiothreitol (DTT), can help prevent oxidative degradation. Chelating agents, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze oxidation reactions.
Q5: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A5: Inconsistency often stems from the variable degradation of this compound. To improve reproducibility, adhere to a strict protocol for solution preparation: always use freshly prepared dilutions from a frozen stock, protect the solution from light, and keep it on ice. Additionally, ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects your experimental system (typically <0.5%).
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides general guidelines and recommendations for its handling and storage based on the chemical properties of similar phenolic compounds.
| Parameter | Recommended Condition | Rationale |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | Enhances long-term stability by minimizing hydrolysis and oxidation. |
| Stock Solution Storage | -20°C to -80°C, protected from light | Low temperatures and darkness reduce the rate of chemical degradation. |
| Aqueous Buffer pH | 5.0 - 6.5 | Slightly acidic conditions can suppress the deprotonation of phenolic hydroxyl groups, reducing susceptibility to oxidation.[1][2] |
| Working Solution Prep | Prepare fresh for each experiment | Minimizes the time this compound is in an unstable aqueous environment. |
| Additives (Optional) | 0.1-1 mM Ascorbic Acid or DTT0.1-1 mM EDTA | Ascorbic acid and DTT are antioxidants that can prevent oxidation. EDTA chelates metal ions that can catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Fresh Aqueous Working Solution of this compound
-
Objective: To prepare a diluted, ready-to-use this compound solution for immediate use in experiments.
-
Materials:
-
Frozen aliquot of this compound stock solution in DMSO
-
Pre-chilled aqueous experimental buffer (e.g., MES, PIPES, pH 6.0)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Keep the thawed stock solution on ice.
-
Perform a serial dilution of the stock solution into the pre-chilled aqueous buffer to achieve the final desired concentration. Ensure rapid and thorough mixing after each dilution step.
-
The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤ 0.5%) and be consistent across all experimental conditions, including vehicle controls.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
-
Visual Guides
Troubleshooting Workflow for this compound Instability
Caption: A flowchart to diagnose and resolve common issues related to this compound instability.
Proposed Degradation Pathway of this compound
Caption: The likely oxidative degradation pathway of this compound in aqueous solution.
References
Optimizing Erbstatin Concentration for Maximal Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Erbstatin concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a naturally derived tyrosine kinase inhibitor. Its principal mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By doing so, it blocks the autophosphorylation of the EGFR, which in turn inhibits the downstream Ras signaling pathway. This pathway is crucial for gene expression involved in cell proliferation and malignant transformation.[1] this compound has been shown to be a partial competitive inhibitor with respect to both ATP and the peptide substrate, suggesting it binds to a site distinct from their binding sites on the enzyme.[2]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting concentration range for this compound in cell-based assays is between 1 µM and 50 µM. The optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), methanol (MeOH), and acetone, but it is insoluble in water and hexane.[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO, for example, at 10 mM or 20 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a known EGFR inhibitor, it can exhibit off-target effects, especially at higher concentrations. It has been reported to inhibit other serine/threonine kinases like Protein Kinase C (PKC) with an IC50 of approximately 19.8 µM. This compound has also been shown to inhibit DNA topoisomerases I and II in the 20-50 µM range and can induce apoptosis.[3] Additionally, at concentrations as low as 10-50 µM, this compound and its analogues have been observed to cause non-specific protein cross-linking.[4] Researchers should be mindful of these potential off-target effects when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 2. This compound Inactivation: this compound can be inactivated by components in serum, such as ferric or ferrous ions.[5] 3. Cell Line Insensitivity: The target signaling pathway may not be critical for the chosen cell line's survival or proliferation. | 1. Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your cell line. 2. Serum Considerations: If possible, perform the experiment in serum-free or low-serum media for the duration of the this compound treatment. If serum is required, consider using dialyzed serum to remove small molecule components that may inactivate this compound. 3. Cell Line Characterization: Confirm that your cell line expresses EGFR and that this pathway is active (e.g., via Western blot for phosphorylated EGFR). |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 2. This compound Precipitation: If the final concentration of this compound is too high or the DMSO concentration is excessive, the compound may precipitate out of the media. 3. Edge Effects in Plates: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Check Solubility: Visually inspect the media after adding this compound for any signs of precipitation. Ensure the final DMSO concentration is kept low (e.g., <0.5%). 3. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Unexpected cell death at low concentrations | 1. Off-Target Toxicity: As mentioned in the FAQs, this compound can have off-target effects that may lead to cytotoxicity independent of EGFR inhibition. 2. DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Investigate Off-Target Effects: Consider using a more specific EGFR inhibitor as a control to determine if the observed effect is EGFR-dependent. 2. Vehicle Control: Ensure you have a vehicle control (media with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Experimental Systems
| Cell Line/System | Assay Type | IC50 Value | Reference |
| Vascular Endothelial Cells | Cell Proliferation | 3.6 µM | [6] |
| Protein Kinase C (PKC) | In vitro Kinase Assay | 19.8 +/- 3.2 µM | |
| DNA Topoisomerases I & II | In vitro Activity Assay | 20-50 µM | [3] |
| Chick Embryo Chorioallantoic Membrane | Angiogenesis Inhibition | 80 ng/egg | [6] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time. This table provides a general reference, and it is crucial to determine the IC50 experimentally for your specific system.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, if your final desired concentrations are 1, 5, 10, 25, and 50 µM, prepare 2, 10, 20, 50, and 100 µM solutions.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol for In Vitro EGFR Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in kinase reaction buffer with a constant, low percentage of DMSO.
-
Prepare a solution of EGFR kinase in kinase reaction buffer.
-
Prepare a solution of the peptide substrate and ATP in kinase reaction buffer. The ATP concentration should be near the Km for EGFR for IC50 determination.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the EGFR kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
-
Reaction Termination and Signal Detection:
-
Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal (or calculated kinase activity) against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol for Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the effect of this compound on EGFR phosphorylation in whole cells.
Materials:
-
Cell line of interest
-
This compound
-
EGF (Epidermal Growth Factor)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Denature the samples by boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total EGFR and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
-
Visualizations
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
Caption: Workflow for optimizing and validating this compound's inhibitory effects.
Caption: Troubleshooting flow for experiments with low this compound inhibition.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Erbstatin on Serine/Threonine Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Erbstatin, a known tyrosine kinase inhibitor, on serine/threonine kinases. This resource is intended to help researchers anticipate and troubleshoot potential issues in their experiments arising from these non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a naturally derived compound known for its inhibitory activity against protein tyrosine kinases. Its primary and most well-characterized target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is often used in research to probe the roles of tyrosine kinase signaling in various cellular processes.
Q2: Does this compound have off-target effects on serine/threonine kinases?
Yes, studies have demonstrated that this compound can inhibit the activity of several serine/threonine kinases. This is a critical consideration for researchers, as off-target effects can lead to misinterpretation of experimental results. The most well-documented off-target interactions are with Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases like Protein Kinase A (PKA).[1]
Q3: What are the known IC50 and Ki values for this compound against serine/threonine kinases?
| Kinase Family | Specific Kinase(s) | IC50 | Ki | Inhibition Mechanism |
| Protein Kinase C (PKC) | PKC (general), Isozymes α, β, γ | 19.8 ± 3.2 µM | 11.0 ± 2.3 µM | Competitive with ATP, Non-competitive with phosphate acceptor |
| Cyclic Nucleotide-Dependent Kinases | cAMP-dependent protein kinase (PKA) | Potent Inhibition (specific IC50 not detailed) | - | Competitive with respect to ATP, Non-competitive with peptide substrate |
| Other Serine/Threonine Kinases | Myosin Light Chain Kinase (MLCK) | Lower potency than against PKA/PKC | - | Not detailed |
Q4: What are the potential cellular consequences of these off-target effects?
Inhibition of key serine/threonine kinases like PKA and PKC can have widespread effects on cellular signaling. Researchers should be aware of these potential confounding effects when using this compound.
-
PKC Inhibition: PKC is a crucial node in signaling pathways that regulate cell growth, differentiation, apoptosis, and immune responses. Off-target inhibition of PKC by this compound could lead to unexpected phenotypes in these processes, independent of its effects on tyrosine kinases. For instance, it might interfere with pathways activated by G-protein coupled receptors (GPCRs) and phospholipase C.
-
PKA Inhibition: PKA is the primary mediator of cAMP signaling, which is involved in metabolism, gene transcription, and cell cycle regulation. Unintended inhibition of PKA could affect experimental outcomes related to these pathways.
Troubleshooting Guides
This section provides guidance for researchers who suspect that the off-target effects of this compound may be influencing their experimental results.
Issue 1: Unexpected Phenotype Observed with this compound Treatment
Symptoms:
-
The observed cellular effect does not align with the known function of the intended tyrosine kinase target.
-
The phenotype is consistent with the inhibition of a serine/threonine kinase pathway (e.g., altered cell morphology, unexpected changes in proliferation or apoptosis).
Troubleshooting Steps:
-
Review the Literature: Cross-reference your observations with the known functions of PKC and PKA.
-
Use More Selective Inhibitors: If available, use more specific inhibitors for the tyrosine kinase you are studying to see if the phenotype persists. Compare these results with those obtained using this compound.
-
Rescue Experiments: Attempt to "rescue" the phenotype by activating the suspected off-target pathway. For example, if you suspect PKA inhibition, treat cells with a cAMP analog (e.g., 8-Br-cAMP) in the presence of this compound.
-
Directly Measure Off-Target Kinase Activity: Perform an in vitro or in-cell kinase assay to directly measure the activity of suspected off-target serine/threonine kinases (e.g., PKA, PKC) in the presence of this compound.
Issue 2: Inconsistent Results Across Different Cell Lines
Symptoms:
-
This compound treatment yields different or even contradictory results in different cell types.
Troubleshooting Steps:
-
Assess Kinase Expression Levels: The expression levels of both the intended tyrosine kinase target and potential off-target serine/threonine kinases can vary significantly between cell lines. Perform western blotting or qPCR to determine the relative abundance of these kinases in your cell models. A high expression of an off-target kinase could make a cell line more sensitive to the off-target effects of this compound.
-
Consider Signaling Pathway Dominance: The dominant signaling pathways can differ between cell types. In a cell line where a particular serine/threonine kinase pathway is highly active, the off-target effects of this compound may be more pronounced.
Experimental Protocols
To assist researchers in assessing the off-target effects of this compound, we provide detailed methodologies for in vitro kinase inhibition assays. These can be adapted to test this compound against any serine/threonine kinase of interest.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is a general guideline for determining the IC50 of this compound against a serine/threonine kinase of interest using a luminescence-based ADP detection assay.
Materials:
-
Purified, active serine/threonine kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
Kinase buffer (specific to the kinase of interest)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Prepare a serial dilution of this compound in kinase buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%. Prepare a "no inhibitor" control with DMSO only.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution or control to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
ATP Depletion and ADP Conversion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Binding Assay using LanthaScreen™ Eu Kinase Binding Assay
This protocol provides a general framework for assessing the binding of this compound to a serine/threonine kinase using a TR-FRET based assay.
Materials:
-
Europium-labeled anti-tag antibody specific to the kinase
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Purified, tagged serine/threonine kinase of interest
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Prepare a serial dilution of this compound in kinase buffer with DMSO.
-
-
Assay Assembly:
-
Add 5 µL of the this compound dilution or DMSO control to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition based on the reduction in the FRET signal in the presence of this compound compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
To aid in understanding the potential impact of this compound's off-target effects, the following diagrams illustrate the simplified signaling pathways of PKC and PKA, and a general workflow for assessing off-target kinase inhibition.
Caption: Simplified Protein Kinase C (PKC) Signaling Pathway and the inhibitory effect of this compound.
References
how to prevent Erbstatin precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Erbstatin precipitation in cell media during their experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: this compound precipitates in my cell culture medium upon addition.
This is a common issue encountered with hydrophobic compounds like this compound. The following troubleshooting steps can help prevent precipitation and ensure consistent experimental results.
1. Optimize Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for preventing precipitation when diluting it into your aqueous cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound. Ethanol can also be used.
-
High-Quality Solvent: Always use anhydrous, high-purity DMSO to minimize water absorption, which can decrease the solubility of hydrophobic compounds.
-
Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This minimizes the volume of DMSO added to your cell culture, reducing the risk of solvent-induced toxicity and precipitation.
-
Complete Dissolution: Ensure this compound is completely dissolved in the solvent. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.
Experimental Protocol: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
2. Proper Dilution Technique
The method of diluting the this compound stock solution into the cell culture medium is crucial.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for dilutions. Adding a cold solution to a warm one can cause the compound to precipitate out of solution.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your culture. Instead, perform a stepwise or serial dilution.
-
First, dilute the DMSO stock into a small volume of pre-warmed serum-free medium or phosphate-buffered saline (PBS).
-
Mix this intermediate dilution well by gentle pipetting or inversion.
-
Then, add this intermediate dilution to the final volume of your cell culture medium.
-
-
Rapid Mixing: Add the this compound solution to the medium while gently swirling or mixing the culture vessel. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
Experimental Protocol: Diluting this compound into Cell Culture Medium
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
In a separate sterile tube, prepare an intermediate dilution by adding the required volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of pre-warmed serum-free medium or PBS.
-
Mix the intermediate dilution thoroughly by gentle pipetting.
-
Add the intermediate dilution dropwise to the final volume of pre-warmed complete cell culture medium while gently swirling the flask or plate.
-
Immediately place the cells back into the incubator.
3. Final Concentration of DMSO
High concentrations of DMSO can be toxic to cells and can also affect the solubility of compounds in the medium.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture of less than 0.5% (v/v), and ideally below 0.1%.[1]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells. This allows you to distinguish the effects of this compound from any effects of the solvent.
4. Consider Using this compound Analog
If precipitation issues persist, consider using a more stable and soluble analog of this compound.
-
Methyl 2,5-dihydroxycinnamate: This analog is a stable and potent inhibitor of EGFR kinase activity.[2][3][4][5] It has been shown to be more stable than this compound in calf serum.
Data Presentation: Solubility of this compound and its Analog
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound Analog (Methyl 2,5-dihydroxycinnamate) | DMSO | 125 mg/mL (643.73 mM) | -80°C for 6 months; -20°C for 1 month[2] |
| Ethanol | 10 mg/mL (51.5 mM) |
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to the media. Can I still use it?
A: It is not recommended to use cell culture medium in which this compound has precipitated. The actual concentration of the soluble, active compound will be unknown, leading to inaccurate and irreproducible results. The precipitate itself can also be toxic to cells. It is best to discard the medium and prepare a fresh solution using the troubleshooting steps outlined above.
Q2: I've prepared my this compound stock solution in DMSO. How should I store it?
A: Aliquot your stock solution into small, single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Store the aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution of the this compound analog is stable for up to 6 months.[2]
Q3: What is the maximum final concentration of DMSO I can use in my cell culture?
A: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%, to minimize toxicity and off-target effects.[1] Always include a vehicle control with the same DMSO concentration in your experiments.
Q4: Why does this compound precipitate in the presence of serum?
A: this compound has been found to be inactivated by components in serum.[6] This instability can contribute to its precipitation. If you are working with serum-containing media, it is especially important to follow the recommended handling and dilution procedures to minimize the time this compound is in contact with high concentrations of serum before being taken up by the cells.
Q5: Are there any alternatives to this compound that are more soluble?
A: Yes, the this compound analog, Methyl 2,5-dihydroxycinnamate, is a more stable and potent inhibitor of EGFR kinase activity.[2][3][4][5] It exhibits better solubility and stability in serum-containing solutions.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action: Inhibition of the EGFR Signaling Pathway
This compound is a tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR).[7][8] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9][10][11] this compound inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signaling events.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing this compound Precipitation
The following workflow diagram illustrates the key steps to minimize this compound precipitation in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 2,5-dihydroxycinnamate | C10H10O4 | CID 5353609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2,5-dihydroxycinnamate | CAS 63177-57-1 | this compound analog | Tocris Bioscience [tocris.com]
- 6. Antitumor activity of this compound, a tyrosine protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Erbstatin degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of Erbstatin. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a solid in a freezer at or below -20°C. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed container, protected from light.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), and acetone. It is insoluble in water and hexane.[1] When preparing stock solutions, DMSO is a common choice. For cell-based assays, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels.
Q3: Is this compound sensitive to light?
Q4: How stable is this compound in aqueous solutions and cell culture media?
A4: this compound's stability in aqueous solutions is limited. The hydroquinone moiety is susceptible to oxidation, which can be accelerated in aqueous environments, especially at neutral or alkaline pH. For cell culture experiments, it is advisable to add this compound to the media immediately before treating the cells.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway for this compound is likely the oxidation of its hydroquinone ring to a reactive p-quinone. This process can be catalyzed by factors such as light, heat, oxygen, and the presence of metal ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in biological assays. | This compound degradation due to improper storage or handling. | - Always store solid this compound at -20°C or below.- Prepare fresh solutions for each experiment.- If using a stock solution, aliquot and store at -80°C to minimize freeze-thaw cycles.- Protect solutions from light. |
| Variability between experimental replicates. | Inconsistent concentration of active this compound. | - Ensure complete dissolution of this compound in the solvent before making further dilutions.- Vortex solutions thoroughly before use.- Add the final dilution of this compound to the assay medium at the last possible moment. |
| Precipitate formation in aqueous buffers or cell culture media. | Poor solubility of this compound in aqueous solutions. | - Do not exceed the solubility limit of this compound in your final assay buffer.- The concentration of the organic solvent (e.g., DMSO) from the stock solution should be kept as low as possible while ensuring this compound remains in solution. |
| Unexpected off-target effects or cytotoxicity. | Presence of degradation products. | - Use high-purity this compound and store it correctly to minimize degradation.- Consider performing a stability check of your this compound solution using a method like HPLC. |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent where it is stable, such as methanol or DMSO.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photodegradation: Expose the this compound stock solution to a light source (e.g., UV lamp or a photostability chamber).
3. Time Points and Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.
-
For hydrolytic and oxidative studies, it may be necessary to neutralize the samples before analysis.
4. HPLC Analysis:
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An example of a starting method is provided below.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Example HPLC Method for this compound Stability Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at an appropriate wavelength for this compound (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
The following tables illustrate how to present the data from a forced degradation study. The values provided are for illustrative purposes only.
Table 1: Stability of this compound under Thermal Stress
| Temperature | Time (hours) | % this compound Remaining (Example) |
| 40°C | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| 60°C | 0 | 100 |
| 24 | 92.1 | |
| 48 | 85.3 |
Table 2: Stability of this compound under Different pH Conditions at Room Temperature
| pH Condition | Time (hours) | % this compound Remaining (Example) |
| 0.1 M HCl (Acidic) | 0 | 100 |
| 24 | 99.1 | |
| 48 | 98.3 | |
| 0.1 M NaOH (Alkaline) | 0 | 100 |
| 24 | 80.5 | |
| 48 | 65.7 |
Table 3: Stability of this compound under Oxidative and Photolytic Stress at Room Temperature
| Stress Condition | Time (hours) | % this compound Remaining (Example) |
| 3% H₂O₂ (Oxidative) | 0 | 100 |
| 8 | 75.2 | |
| 24 | 50.8 | |
| UV Light (Photolytic) | 0 | 100 |
| 8 | 90.3 | |
| 24 | 78.9 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
improving the specificity of Erbstatin inhibition
Welcome to the technical support center for improving the specificity of Erbstatin inhibition. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound and its analogs in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you enhance the specificity of your kinase inhibition studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound and its analogs.
FAQ 1: My this compound treatment is causing unexpected, widespread effects on cellular proteins, including aggregation and non-specific inhibition. What could be the cause?
Answer: This is a known issue with this compound and other hydroquinone-containing compounds. At micromolar concentrations (as low as 10-50 µM), this compound and its analogs can undergo oxidation to reactive quinone intermediates. These intermediates can then non-specifically cross-link cellular proteins through Michael addition reactions with nucleophilic residues on the protein surface.[1] This is a chemical artifact and not a result of specific kinase inhibition. This cross-linking can occur even at 4°C, indicating a non-physiological process.[1]
Troubleshooting Steps:
-
Lower this compound Concentration: Use the lowest effective concentration of this compound possible to minimize off-target effects.
-
Control for Non-Specific Effects: Include a control with an inactive analog, such as a methoxy derivative of this compound, which is incapable of forming the reactive quinone intermediate.[1]
-
Alternative Inhibitors: Consider using this compound analogs with improved stability and reduced potential for quinone formation, such as Methyl 2,5-dihydroxycinnamate, which has been shown to be more stable in serum.
-
Assay Conditions: Be mindful of the redox environment of your assay, as oxidizing conditions may promote the formation of reactive quinones.
FAQ 2: I'm observing a biphasic dose-response curve in my kinase inhibition assay with this compound. What does this indicate?
Answer: A biphasic dose-response curve, where you see an initial phase of inhibition at lower concentrations followed by a second phase at higher concentrations, can suggest several possibilities:
-
On-target vs. Off-target Effects: The first phase may represent the potent, on-target inhibition of your primary kinase (e.g., EGFR), while the second, less potent phase could be due to the inhibition of one or more off-target kinases.[2][3]
-
Different Binding Modes: The inhibitor might be binding to the kinase in two different ways with different affinities.
-
Assay Artifacts: At higher concentrations, issues like compound insolubility or aggregation can lead to non-specific inhibition and a second phase in the curve.
Troubleshooting Steps:
-
Data Analysis: Fit your data to a biphasic dose-response model to deconvolute the two inhibitory components and estimate the potency (IC50) for each.[2][3]
-
Selectivity Profiling: Test this compound against a panel of kinases to identify potential off-targets that could explain the second phase of inhibition.
-
Solubility Check: Visually inspect your assay wells for any signs of precipitation at higher concentrations. Perform a solubility assay to determine the aqueous solubility of this compound under your experimental conditions.
FAQ 3: this compound appears to be unstable in my cell culture medium. How can I address this?
Answer: this compound is known to be unstable in serum-containing media, where it can be inactivated.[4]
Troubleshooting Steps:
-
Use a More Stable Analog: Methyl 2,5-dihydroxycinnamate is an analog of this compound with reported greater stability in calf serum.
-
Fresh Preparation: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and add it to the culture medium immediately before use.
-
Serum-Free Conditions: If your experimental design allows, consider performing short-term experiments in serum-free or low-serum media to reduce the rate of degradation.
-
Chelating Agents: In some in vivo studies, co-administration of a ferric ion chelator like foroxymithine has been shown to protect this compound from inactivation in serum.[4] This approach might be adaptable for in vitro studies if metal-catalyzed oxidation is suspected.
FAQ 4: My cells are dying even at low concentrations of this compound, which seem inconsistent with the reported IC50 for my target kinase. What could be happening?
Answer: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Kinase Inhibition: this compound is known to inhibit other kinases, such as Protein Kinase C (PKC), which are involved in cell survival pathways.[5] Inhibition of these kinases could lead to apoptosis.
-
Non-Specific Protein Cross-linking: As mentioned in FAQ 1, the formation of reactive quinones can lead to widespread protein damage and cytotoxicity.[1]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding the tolerance level of your specific cell line (typically <0.5%).[6][7][8]
Troubleshooting Steps:
-
Dose-Response Curve for Cytotoxicity: Perform a dose-response experiment to determine the cytotoxic IC50 of this compound in your cell line and compare it to the IC50 for target inhibition.
-
Apoptosis Assay: Use assays like Annexin V staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
-
Control Experiments: Include appropriate vehicle controls (DMSO alone) and consider using a less toxic this compound analog if available.
Data Presentation: Comparative Inhibitor Specificity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its analogs against various kinases. Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate used). The data presented here is for comparative purposes.
Table 1: IC50 Values of this compound and Analogs Against Tyrosine and Serine/Threonine Kinases
| Compound | Target Kinase | IC50 | Ki | Notes | Reference |
| This compound | EGFR | - | - | Partial competitive inhibitor with respect to ATP and peptide substrate. | [9] |
| PKC (Protein Kinase C) | 19.8 ± 3.2 µM | 11.0 ± 2.3 µM | Competitive with ATP. Similar potency against α, β, and γ isozymes. | [5] | |
| Cyclic nucleotide-dependent kinases | More potent than vs. PKC | - | Assayed at Km for ATP. | [5] | |
| Myosin light chain kinase | Less potent than vs. PKC | - | Assayed at Km for ATP. | [5] | |
| RG-14921 (Pyridone-based analog) | EGFR | - | - | Non-competitive inhibitor with respect to ATP and peptide substrate. | [9] |
| cAMP-dependent protein kinase | Potent inhibition | - | Competitive with respect to ATP. | [9] | |
| Methyl 2,5-dihydroxycinnamate | EGFR-associated tyrosine kinase | Potent inhibitor | - | More stable than this compound in serum. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in experimental design and troubleshooting.
Protocol 1: In Vitro Kinase Assay (General Protocol)
This protocol can be adapted for various kinases to determine the IC50 of this compound and its analogs.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at or near the Km for the specific kinase)
-
This compound or analog dissolved in DMSO
-
[γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper or filter plates (for radiometric assay)
-
Scintillation counter or plate reader
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, add the kinase buffer, recombinant kinase, and substrate.
-
Add Inhibitor: Add serial dilutions of this compound or its analogs to the wells. Include a DMSO-only control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP and [γ-³³P]ATP (for radiometric assay) or just cold ATP (for ADP-Glo™ assay).
-
Incubate: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction & Detect Signal:
-
Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based EGFR Autophosphorylation Assay
This protocol measures the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.
Materials:
-
Cells overexpressing EGFR (e.g., A431 cells)
-
Cell culture medium (e.g., DMEM) with and without serum
-
EGF (Epidermal Growth Factor)
-
This compound or analog dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Starvation: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or its analogs for 1-2 hours. Include a DMSO-only control.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: Immediately place the plates on ice, wash with cold PBS, and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against a specific phospho-EGFR site (e.g., pY1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal for each sample. Plot the normalized phospho-EGFR signal versus the inhibitor concentration to determine the IC50.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the points of inhibition by this compound, as well as a potential off-target pathway (PKC signaling).
References
- 1. Cell protein cross-linking by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. lifetein.com [lifetein.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
common pitfalls in experiments using Erbstatin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Erbstatin in experiments and to troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of receptor tyrosine kinases, with a primary target being the Epidermal Growth Factor Receptor (EGFR). It functions by competing with both ATP and the peptide substrate at the kinase domain.[1] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades, such as the Ras-MAPK pathway, which are crucial for cell proliferation and survival.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and acetone. It is insoluble in water and hexane.[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the recommended final concentration of DMSO in cell culture media when using this compound?
A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% is widely used for many cell lines without significant toxic effects; however, some sensitive cell lines may require concentrations at or below 0.1%.[2] It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess the impact of the solvent on your specific cell line.
Q4: Is this compound stable in cell culture media?
A4: this compound is known to be unstable and easily inactivated in the presence of serum.[3][4] This instability is a critical consideration for experimental design. It is also sensitive to heat, light, and oxygen. Aqueous suspensions of this compound lose activity shortly after preparation.
Q5: Does this compound have off-target effects?
A5: Yes, while this compound is a potent EGFR inhibitor, it is not entirely specific and can inhibit other kinases. It has been shown to inhibit other receptor tyrosine kinases and non-receptor tyrosine kinases like Src.[5] Furthermore, at higher concentrations, it can inhibit serine/threonine kinases such as Protein Kinase C (PKC) and cAMP-dependent protein kinase.[4][6][7]
Troubleshooting Guides
Problem 1: Precipitation of this compound upon dilution in aqueous solutions.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium or assay buffer, a precipitate forms. What should I do?
-
Answer: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Increase the initial DMSO volume in your stock: While keeping the final DMSO concentration in your assay low, you can sometimes improve solubility by initially dissolving this compound in a slightly larger volume of DMSO before the final dilution.
-
Pre-warm the aqueous solution: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Vortex during dilution: Add the this compound stock solution dropwise to the aqueous solution while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that are prone to precipitation.
-
Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final solution. Consider lowering the working concentration.
-
Problem 2: Inconsistent or weaker-than-expected inhibitory effects.
-
Question: I am not observing the expected level of inhibition of EGFR phosphorylation or cell viability with this compound. What could be the reason?
-
Answer: Inconsistent results can stem from several factors related to this compound's stability and experimental setup:
-
Serum Inactivation: As this compound is unstable in serum, its activity can diminish over time in serum-containing media.[3][4]
-
Recommendation: For short-term treatments (e.g., up to a few hours), consider performing the experiment in serum-free media. If serum is required for cell viability, minimize the incubation time with this compound.
-
-
Degradation of Stock Solution: this compound is sensitive to light and repeated freeze-thaw cycles.
-
Recommendation: Aliquot your DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light. Thaw a fresh aliquot for each experiment.
-
-
Cell Density: The number of cells can influence the effective concentration of the inhibitor.
-
Recommendation: Ensure consistent cell seeding density across all experiments.
-
-
Problem 3: Unexpected cellular effects or toxicity.
-
Question: I am observing cellular effects that are not consistent with EGFR inhibition, or I am seeing high levels of cytotoxicity even at low concentrations. What could be the cause?
-
Answer: These observations may be due to off-target effects or non-specific protein cross-linking.
-
Off-Target Kinase Inhibition: this compound can inhibit other kinases, which may lead to confounding biological effects.[4][6][7]
-
Recommendation: Use multiple, structurally distinct EGFR inhibitors to confirm that the observed phenotype is due to EGFR inhibition. Additionally, you can perform counter-screening against known off-target kinases.
-
-
Protein Cross-linking: At concentrations as low as 10-50 µM, this compound can cause non-specific cross-linking of cellular proteins.[1][8] This is a chemical artifact caused by the oxidation of this compound's hydroquinone structure.
-
Recommendation: Be cautious when interpreting data obtained at higher concentrations of this compound. If possible, use the lowest effective concentration. The cross-linking is a chemical process and can be detected by observing high molecular weight smears on a Western blot of total cell lysates.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EGFR Autophosphorylation IC50 | 0.55 µg/mL | In vitro | [1] |
| Cell Growth Inhibition IC50 | 3.6 µg/mL | A-431 (human epidermoid carcinoma) | [1] |
| Cell Growth Inhibition IC50 | 3.01 µg/mL | IMC carcinoma (mouse) | [1] |
| Protein Kinase C (PKC) Inhibition IC50 | 19.8 +/- 3.2 µM | In vitro | [4][6] |
| cAMP-dependent protein kinase Inhibition | Potent Inhibition | In vitro | [7] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against EGFR using a luminescence-based kinase assay like ADP-Glo™.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these into the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add reagents to the plate:
-
Add 1 µL of diluted this compound or vehicle (DMSO in kinase buffer) to the wells.
-
Add 2 µL of EGFR kinase solution (concentration optimized as per manufacturer's instructions).
-
Add 2 µL of a mixture of the peptide substrate and ATP.
-
-
Kinase reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Measure luminescence: Read the luminescence using a plate reader.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for EGFR Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on EGF-induced EGFR phosphorylation in a cell-based assay.
Materials:
-
A431 cells (or other suitable cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell culture and starvation: Seed A431 cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
This compound treatment: Pretreat the starved cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
EGF stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Cell lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total EGFR and a loading control like β-actin.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical workflow for troubleshooting common this compound issues.
References
- 1. promega.com.cn [promega.com.cn]
- 2. lifetein.com [lifetein.com]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. Cell protein cross-linking by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbstatin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erbstatin. Our goal is to help you optimize your dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces sp. that functions as a tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the epidermal growth factor (EGF) receptor tyrosine kinase.[1] By binding to the EGF receptor, this compound blocks the autophosphorylation of the receptor, which in turn inhibits the downstream Ras signaling pathway. This pathway is crucial for gene expression involved in cell proliferation and malignant transformation.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily targets the EGF receptor signaling pathway. The inhibition of the EGF receptor's tyrosine kinase activity prevents the recruitment and activation of downstream signaling molecules like Grb2-Sos and the subsequent activation of the Ras-MAPK pathway, which is critical for cell growth and proliferation.[1] Additionally, studies have shown that this compound can affect other pathways, including the inhibition of T-cell receptor-mediated signal transduction and the induction of apoptosis.[2][3]
Q3: I am observing significant variability in my IC50 values for this compound across experiments. What could be the cause?
Variability in IC50 values can arise from several factors:
-
Cell Line Differences: Different cell lines exhibit varying sensitivity to this compound.[4][5]
-
Cell Density: The initial number of cells seeded can influence the drug's apparent efficacy.
-
Serum Concentration: this compound can be inactivated by components in serum.[6] Variations in serum batches or concentrations can lead to inconsistent results.
-
Compound Stability: this compound may degrade over time, especially when exposed to light or stored improperly.
-
Assay Endpoint: The time at which you measure cell viability (e.g., 24, 48, or 72 hours) can significantly impact the calculated IC50 value.[7]
Q4: this compound is difficult to dissolve. What is the recommended solvent and procedure?
This compound is soluble in methanol (MeOH), dimethyl sulfoxide (DMSO), and acetone, but it is insoluble in water and hexane.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibitory effect observed | 1. Compound Inactivation: this compound can be inactivated by serum.[6] 2. Incorrect Concentration Range: The tested concentrations may be too low. 3. Cell Line Resistance: The chosen cell line may be resistant to this compound. | 1. Reduce the serum concentration in your culture medium during the treatment period, if possible for your cell line. 2. Perform a wider range of serial dilutions, from nanomolar to high micromolar concentrations. 3. Test a different cell line known to be sensitive to EGFR inhibitors. |
| High background signal or "noisy" data | 1. Cell Clumping: Uneven cell distribution in the wells. 2. Edge Effects: Evaporation from the outer wells of the microplate. 3. Assay Interference: The compound may interfere with the viability assay reagent (e.g., MTT, PrestoBlue). | 1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead. 3. Run a control with the compound and the assay reagent in cell-free wells to check for direct chemical interactions. |
| Precipitation of this compound in culture medium | 1. Poor Solubility: Exceeding the solubility limit of this compound in the aqueous medium. 2. Low Temperature: Stock solution stored at low temperatures may have precipitated. | 1. Ensure the final DMSO concentration is sufficient to keep the compound in solution. Do not exceed the recommended final concentration of this compound. 2. Gently warm the stock solution to 37°C and vortex before making dilutions. |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate serial dilutions or reagent additions. 2. Inconsistent Cell Seeding: Variation in the number of cells per well. 3. Plate Reader Inaccuracy: Issues with the microplate reader. | 1. Use calibrated pipettes and change tips for each dilution. 2. Mix the cell suspension thoroughly before and during seeding. 3. Ensure the plate reader is properly calibrated and maintained. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps for generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell line and complete culture medium
-
Sterile 96-well microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of 2x concentrated drug solutions.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add 100 µL of the 2x concentrated this compound dilutions to the corresponding wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| Vascular Endothelial Cells | Proliferation Assay | 3.6 µM | [8] |
| Human Gastric Carcinoma Cells (TMK-1, MKN-1, -7, -28, -45, -74) | Growth Inhibition | Dose-dependent inhibition observed | [4] |
| L-1210 Mouse Leukemia | Antineoplastic Activity | Ineffective alone, active with foroxymithine | [6] |
Note: IC50 values can vary significantly based on the experimental conditions.
Visualizations
Caption: this compound inhibits the EGF receptor signaling pathway.
Caption: Workflow for this compound dose-response curve optimization.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Inhibition of DNA topoisomerases I and II and induction of apoptosis by this compound and tyrphostin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound, a tyrosine protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of angiogenesis by this compound, an inhibitor of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Erbstatin Technical Support Center: Managing Protein Cross-Linking in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Erbstatin-induced protein cross-linking in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a low molecular weight compound originally identified as an inhibitor of protein-tyrosine kinases (PTKs).[1][2][3][4] Its primary mechanism of action is the inhibition of PTK activity, which is involved in numerous cellular signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR).[1][2]
Q2: How does this compound cause protein cross-linking?
A2: this compound-induced protein cross-linking is a non-physiological, chemical process.[1][5] The dihydroxy phenyl ring of this compound can be oxidized to form a reactive quinone intermediate. This electrophilic quinone then readily reacts with nucleophilic residues on proteins (such as cysteine and lysine), leading to the formation of covalent cross-links.[1]
Q3: Is the protein cross-linking effect of this compound dependent on its tyrosine kinase inhibitory activity?
A3: No, the protein cross-linking is independent of its ability to inhibit tyrosine kinases.[5] The cross-linking is a chemical reaction that can occur even at low temperatures (4°C), which would typically inhibit enzymatic processes.[1][5]
Q4: At what concentrations does this compound typically induce protein cross-linking?
A4: Potent protein cross-linking has been observed at concentrations as low as 10-50 µM in cell lines such as NIH3T3 fibroblasts and mouse keratinocytes.[1] The extent of cross-linking is dose-dependent.[5]
Q5: What are the visible signs of this compound-induced protein cross-linking in my experiments?
A5: A common sign is the appearance of high molecular weight smears or distinct bands of higher molecular weight than your protein of interest on a Western blot. In cell culture, excessive cross-linking can lead to cytotoxicity and the formation of insoluble protein aggregates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on the management of protein cross-linking.
| Problem | Possible Cause | Recommended Solution |
| High molecular weight smears on Western blot | This compound concentration is too high, leading to extensive, non-specific protein cross-linking. | Titrate this compound to the lowest effective concentration for tyrosine kinase inhibition. Perform a dose-response experiment to identify the optimal concentration. |
| The incubation time with this compound is too long. | Reduce the incubation time. A time-course experiment can help determine the point at which kinase inhibition is achieved without significant cross-linking. | |
| The cell density is too high, leading to increased intercellular protein cross-linking upon lysis. | Optimize cell seeding density to avoid overcrowding. | |
| Loss of target protein signal on Western blot | The antibody epitope is masked by the cross-linking. | Use a different antibody targeting a different epitope on the protein. Consider using a polyclonal antibody. |
| The protein has become part of a large, insoluble aggregate that does not enter the gel. | Improve protein solubilization during sample preparation. Use stronger lysis buffers containing urea or other chaotropic agents. Sonicate the lysate to shear large aggregates.[6] | |
| Increased cell death or cytotoxicity | Excessive protein cross-linking is leading to cellular stress and apoptosis.[7] | Lower the this compound concentration and/or reduce the treatment duration. Ensure the final DMSO concentration is not toxic to the cells. |
| This compound is unstable in the culture medium. | This compound can be inactivated by components in serum, such as ferric or ferrous ions.[8] Prepare fresh this compound solutions and consider using serum-free or dialyzed serum-containing media for the duration of the treatment. | |
| Inconsistent results between experiments | Variability in this compound solution preparation. | Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) for each experiment and store it properly. |
| Differences in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to this compound's activity.
Table 1: this compound Concentrations for Biological Effects
| Effect | Cell Line/System | Effective Concentration Range | Reference |
| Protein Cross-Linking | NIH3T3 Fibroblasts, Mouse Keratinocytes | 10 - 50 µM (potent cross-linking) | [1] |
| Inhibition of Protein Kinase C (PKC) | In vitro | IC50: 19.8 ± 3.2 µM | [9] |
| Inhibition of Topoisomerases I & II | In vitro | 20 - 50 µM | [7] |
| Inhibition of Angiogenesis (in vitro) | Vascular Endothelial Cells | IC50: 3.6 µM | [10] |
Table 2: Comparative IC50 Values of this compound
| Target | IC50 | Notes | Reference |
| Protein Kinase C (PKC) | 19.8 µM | In vitro assay | [9] |
| Angiogenesis (Endothelial Cell Proliferation) | 3.6 µM | In vitro cell-based assay | [10] |
Note: IC50 values for tyrosine kinase inhibition can vary depending on the specific kinase and the assay conditions.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration to Minimize Protein Cross-Linking
This protocol outlines a workflow to determine the optimal this compound concentration that effectively inhibits tyrosine kinase activity while minimizing off-target protein cross-linking.
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate.
-
This compound Titration: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 1 µM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
For Tyrosine Kinase Inhibition: Probe your Western blot for the phosphorylated form of your target protein (e.g., phospho-EGFR) and the total protein. A decrease in the phosphorylated form indicates inhibition.
-
For Protein Cross-Linking: Run a parallel Western blot and look for the appearance of high molecular weight smears or bands for a housekeeping protein (e.g., GAPDH or Tubulin).
-
-
Data Analysis: Determine the lowest concentration of this compound that provides significant inhibition of your target's phosphorylation without causing substantial cross-linking of the housekeeping protein.
Protocol 2: Detection and Quantification of this compound-Induced Protein Aggregates
This protocol provides a method to detect and quantify insoluble protein aggregates resulting from this compound treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control.
-
Cell Lysis and Fractionation:
-
Lyse the cells in a non-denaturing lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the insoluble protein aggregates.
-
Carefully collect the supernatant (soluble fraction).
-
Wash the pellet with lysis buffer and then resuspend it in a strong solubilization buffer containing urea or SDS.
-
-
Western Blot Analysis:
-
Run both the soluble and insoluble fractions on an SDS-PAGE gel.
-
Probe the blot with an antibody against your protein of interest or a general protein stain (e.g., Coomassie) to visualize the distribution of proteins between the soluble and insoluble fractions.
-
-
Quantification: Use densitometry software to quantify the amount of protein in the insoluble fraction relative to the total protein.
Visualizations
References
- 1. Cell protein cross-linking by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosine protein kinase by synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitors for protein tyrosine kinases, this compound, genistein and herbimycin A, induce differentiation of human neural tumor cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound analogue methyl 2,5-dihydroxycinnamate cross-links proteins and is cytotoxic to normal and neoplastic epithelial cells by a mechanism independent of tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of DNA topoisomerases I and II and induction of apoptosis by this compound and tyrphostin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of this compound, a tyrosine protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of angiogenesis by this compound, an inhibitor of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Erbstatin and Other EGFR Autophosphorylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Erbstatin and other commercially available inhibitors of Epidermal Growth Factor Receptor (EGFR) autophosphorylation. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to EGFR and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation initiates downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are often dysregulated in various cancers. Consequently, inhibiting EGFR autophosphorylation is a key strategy in cancer therapy.
This compound is a naturally derived tyrosine kinase inhibitor that has been shown to inhibit EGFR autophosphorylation.[1] This guide compares the in vitro efficacy of this compound with two other well-characterized EGFR inhibitors: AG1478, a potent tyrphostin, and Gefitinib, a clinically used synthetic anilinoquinazoline.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, AG1478, and Gefitinib against EGFR autophosphorylation. Lower IC50 values indicate higher potency.
| Inhibitor | Type | IC50 (EGFR Autophosphorylation) | Mechanism of Action |
| This compound | Natural Product (from Streptomyces sp.) | 0.55 µg/mL (~3.07 µM)[1] | Partial competitive inhibitor with respect to ATP and peptide substrate[2] |
| AG1478 | Tyrphostin | 3 nM[3] | ATP-competitive inhibitor |
| Gefitinib | Synthetic Anilinoquinazoline | ~75 nM (for L858R mutant EGFR) | Reversible ATP-competitive inhibitor |
Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by the compared molecules.
Experimental Protocols
In Vitro EGFR Autophosphorylation Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of compounds on the autophosphorylation of purified EGFR.
Materials:
-
Recombinant human EGFR (purified)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
This compound, AG1478, Gefitinib (or other inhibitors) dissolved in DMSO
-
96-well plates
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068, pY1173), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, AG1478, Gefitinib) in kinase buffer. Include a DMSO vehicle control.
-
In a 96-well plate, add the purified EGFR enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Cell-Based EGFR Autophosphorylation Inhibition Assay (Western Blot)
This protocol outlines a method to evaluate the inhibitory effect of compounds on EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other cells with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with serum
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
This compound, AG1478, Gefitinib (or other inhibitors) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford or BCA protein assay reagents
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068, pY1173), anti-total-EGFR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitors (this compound, AG1478, Gefitinib) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, and a loading control.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to assess the level of EGFR phosphorylation inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating the inhibition of EGFR autophosphorylation.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tyrosine Kinase Inhibition: Erbstatin vs. Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two well-known tyrosine kinase inhibitors: Erbstatin and Genistein. By examining their inhibitory profiles, target specificities, and the signaling pathways they modulate, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
At a Glance: this compound vs. Genistein
| Feature | This compound | Genistein |
| Primary Target(s) | Epidermal Growth Factor Receptor (EGFR) | Broad-spectrum: EGFR, PDGFR, PI3K/AKT pathway, MAPK pathway |
| Mechanism of Action | ATP-competitive inhibition of tyrosine kinase activity | ATP-competitive inhibition of tyrosine kinases; also affects other signaling molecules |
| Reported IC50 (EGFR) | ~0.55 µg/mL (cellular autophosphorylation) | 12 µM (inhibition of EGF-mediated mitogenesis) |
| Other Notable Targets | p185ERBB2 (HER2), pp60c-src, Protein Kinase C (PKC) | DNA topoisomerase II, various serine/threonine kinases |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and Genistein against various targets. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Target Kinase/Process | IC50 Value | Cell Line/System | Reference |
| This compound | EGF receptor-autophosphorylation | 0.55 µg/mL | A-431 cells | [1] |
| Growth of human epidermoid carcinoma | 3.6 µg/mL | A-431 cells | [1] | |
| Protein Kinase C (PKC) | 19.8 µM | In vitro | [2] | |
| Genistein | Inhibition of EGF-mediated mitogenesis | 12 µM | NIH-3T3 cells | [3] |
| Tyrosine-specific protein kinase activity of EGFR | Not specified | In vitro | [4] | |
| Growth of human endometrial hyperplasial cells | ~75 µM | Primary cells |
Delving into the Mechanisms: Signaling Pathways
Both this compound and Genistein exert their effects by interfering with critical signaling cascades that regulate cell proliferation, differentiation, and survival.
This compound's Primary Mechanism:
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, initiating cascades such as the Ras-MAPK pathway, which ultimately leads to cell proliferation. This compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.[1]
This compound inhibits EGFR autophosphorylation.
Genistein's Broader Impact:
Genistein also inhibits EGFR tyrosine kinase activity in an ATP-competitive manner. However, its inhibitory profile is much broader.[4] Genistein has been shown to inhibit other receptor tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR). Furthermore, it impacts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, at multiple points.[5] This multi-targeted approach contributes to its diverse biological effects, including the induction of apoptosis and cell cycle arrest.
Genistein targets multiple points in signaling.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro EGFR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of compounds on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Genistein) dissolved in DMSO
-
96-well microtiter plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and Genistein in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the peptide substrate and the recombinant EGFR kinase to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for an in vitro kinase assay.
Cellular Viability (MTT) Assay
This assay determines the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A-431, which overexpresses EGFR)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound and Genistein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Genistein in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This method is used to visualize the inhibition of EGFR autophosphorylation in cells treated with the inhibitors.
Materials:
-
A-431 cells
-
EGF
-
This compound and Genistein
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture A-431 cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or Genistein for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-EGFR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
Conclusion
Both this compound and Genistein are valuable tools for studying tyrosine kinase signaling. This compound demonstrates a more focused inhibition of EGFR and related receptor tyrosine kinases. In contrast, Genistein exhibits a broader inhibitory profile, affecting multiple tyrosine kinases and downstream signaling pathways. The choice between these two inhibitors will ultimately depend on the specific research question and the desired level of target selectivity. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced mechanisms of these potent inhibitors.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Erbstatin's Reach: A Comparative Guide to its Protein Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of Erbstatin's inhibitory activity across various protein kinases, supported by available experimental data. While primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound exhibits a degree of cross-reactivity with other kinase families, a critical consideration in its application as a research tool and potential therapeutic agent.
Quantitative Analysis of this compound's Kinase Inhibition
To facilitate a clear comparison of this compound's potency against different protein kinases, the following table summarizes the available quantitative data, primarily in the form of IC50 and Ki values. IC50 represents the concentration of this compound required to inhibit 50% of the kinase activity, while Ki is the inhibition constant, indicating the inhibitor's binding affinity.
| Kinase Target Family | Specific Kinase | Parameter | Value | Notes |
| Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | IC50 | 0.55 µg/mL (~1.97 µM) | Inhibition of autophosphorylation.[1] |
| Src-type kinase | - | "little effect" | Qualitative assessment from a study comparing this compound and a synthetic analog.[2] | |
| Serine/Threonine Kinases | Protein Kinase C (PKC) | IC50 | 19.8 ± 3.2 µM | [3] |
| Protein Kinase C (PKC) | Ki | 11.0 ± 2.3 µM | Competitive with respect to ATP.[3] | |
| Cyclic nucleotide-dependent kinases | - | "greatest potency" | Among the serine/threonine kinases tested in the study.[3] | |
| Myosin light chain kinase (MLCK) | - | "lower potency" | Compared to cyclic nucleotide-dependent kinases.[3] | |
| cAMP-dependent protein kinase | - | Not inhibited | [1] |
Deciphering the Signaling Networks: EGFR and Src Pathways
To contextualize the impact of this compound's inhibitory action, it is crucial to visualize the signaling pathways in which its primary and secondary targets operate.
EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. This compound's primary mechanism of action is the inhibition of the intrinsic tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from various cell surface receptors, including receptor tyrosine kinases and integrins. They are involved in regulating cell adhesion, migration, proliferation, and survival. While direct and potent inhibition of Src by this compound is not strongly supported by the available data, its ability to inhibit Src autophosphorylation suggests a potential interaction that could modulate Src-mediated signaling.
Caption: Src Family Kinase Signaling and the potential for this compound inhibition.
Experimental Methodologies for Kinase Inhibition Assays
The determination of a compound's inhibitory effect on protein kinase activity is typically achieved through in vitro kinase assays. These assays can be broadly categorized into radioactive and non-radioactive methods. Below is a generalized protocol that can be adapted for assessing the cross-reactivity of this compound against a panel of protein kinases.
General In Vitro Kinase Assay Protocol (Radiometric)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.
1. Reagents and Materials:
- Purified recombinant protein kinases
- Specific peptide or protein substrate for each kinase
- This compound (dissolved in a suitable solvent, e.g., DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ-³²P]ATP
- ATP (unlabeled)
- Phosphocellulose paper or membrane
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid
2. Experimental Workflow:
Caption: General workflow for a radiometric in vitro kinase assay.
3. Detailed Steps:
- Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer. Add varying concentrations of this compound (or vehicle control).
- Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should ideally be at or near the Km value for each respective kinase to ensure accurate IC50 determination.
- Incubation: Incubate the reaction mixture at a constant temperature (typically 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
- Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture directly onto the phosphocellulose paper, which denatures the kinase.
- Washing: Thoroughly wash the phosphocellulose paper with the wash buffer to remove any unincorporated [γ-³²P]ATP.
- Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Non-Radioactive Kinase Assay Alternatives
A variety of non-radioactive methods are also widely used and offer advantages in terms of safety and disposal. These include:
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Formats like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays that measure ADP production (e.g., ADP-Glo™) are common.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
ELISA-Based Assays: These assays use phospho-specific antibodies to detect the phosphorylated substrate in a plate-based format.
The choice of assay depends on the specific kinases being tested, the availability of reagents, and the desired throughput.
Conclusion
This compound, while a potent inhibitor of EGFR, demonstrates a broader inhibitory profile that extends to certain serine/threonine kinases, most notably Protein Kinase C. Its effect on Src family kinases appears to be less pronounced. For researchers utilizing this compound as a specific EGFR inhibitor, it is crucial to be aware of these off-target effects and to consider potential confounding results, especially at higher concentrations. The experimental protocols outlined provide a framework for further characterizing the selectivity profile of this compound and other kinase inhibitors, enabling a more precise understanding of their biological activities. This comparative guide serves as a valuable resource for interpreting experimental outcomes and for the rational design of future studies in the field of kinase research and drug development.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Erbstatin in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Erbstatin with other tyrosine kinase inhibitors (TKIs), focusing on the experimental validation of its on-target effects in a cellular context. We present supporting data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the objective assessment of this compound's performance.
This compound: A Natural Tyrosine Kinase Inhibitor
This compound is a natural product isolated from Streptomyces sp. that functions as a potent inhibitor of protein tyrosine kinases, with a particular selectivity for the Epidermal Growth Factor Receptor (EGFR).[1] Its primary mechanism of action involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of Tyrosine Kinase Inhibitors
To objectively evaluate the efficacy and selectivity of this compound, it is essential to compare its performance against other well-characterized TKIs. This section provides a summary of inhibitory concentrations (IC50) for this compound and two other commonly used TKIs, Genistein and Tyrphostin AG1478, against a panel of kinases.
| Inhibitor | EGFR | PDGFR | c-Src | PKC |
| This compound | ~0.6 µM (in vitro) | Moderate Inhibition | Inhibited | 19.8 µM |
| Genistein | 2.6 µM | 25 µM | >100 µM | >100 µM |
| Tyrphostin AG1478 | 3 nM | >100 µM | No Activity | No Activity |
Data Interpretation: The data highlights the relative selectivity of each inhibitor. Tyrphostin AG1478 demonstrates high potency and selectivity for EGFR.[1][2][3] this compound shows potent inhibition of EGFR and some activity against other kinases like c-Src and PKC, suggesting a broader inhibitory profile.[4] Genistein exhibits a preference for EGFR over PDGFR and c-Src but is less potent than this compound and Tyrphostin AG1478.[5][6]
Visualizing the EGFR Signaling Pathway
To understand the context of this compound's action, it is crucial to visualize the EGFR signaling cascade. The following diagram illustrates the key components of this pathway, from ligand binding to the activation of downstream effectors.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
Confirming the on-target effects of this compound requires a series of well-defined experiments. This section outlines the workflows and detailed protocols for key assays.
Experimental Workflow for Validating this compound's On-Target Effects
Caption: Workflow for confirming this compound's on-target effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest (e.g., A431 human epidermoid carcinoma cells)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is used to directly assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cells of interest (e.g., A431 cells)
-
Serum-free culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours.[7][8]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[7][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.[10]
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant active EGFR kinase
-
Kinase reaction buffer
-
ATP (including γ-32P-ATP for radioactive detection, or use non-radioactive methods)
-
Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
96-well plates or microcentrifuge tubes
-
Scintillation counter or other detection system
Procedure:
-
Reaction Setup: In each well or tube, combine the kinase reaction buffer, recombinant EGFR kinase, and the peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporation of 32P.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
The experimental framework provided in this guide enables a thorough and objective evaluation of this compound's on-target effects. By comparing its performance against other TKIs and systematically validating its impact on cell viability, direct target engagement, and downstream signaling, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols and diagrams serve as a practical resource for scientists and drug development professionals working to characterize and advance novel cancer therapeutics.
References
- 1. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Genistein Glycosides Inhibiting EGFR Phosphorylation Enhance the Effect of Radiation in HCT 116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EGFR (EGFR) | Abcam [abcam.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Erbstatin and its Synthetic Analogs as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Erbstatin, a pioneering tyrosine kinase inhibitor, and its synthetic analogs. By examining their inhibitory activities, structure-activity relationships, and mechanisms of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel anti-cancer therapeutics targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction to this compound and its Analogs
This compound was one of the first identified inhibitors of protein tyrosine kinases, demonstrating a significant role in blocking the catalytic activity of the Epidermal Growth Factor Receptor (EGFR). The overexpression and hyperactivity of EGFR are hallmarks of numerous cancers, making it a prime target for therapeutic intervention. The core structure of this compound, a hydroquinone, has served as a scaffold for the synthesis of a multitude of analogs, including the well-known tyrphostins, with the goal of enhancing potency, selectivity, and drug-like properties. This guide delves into a comparative analysis of these compounds, offering insights into their performance based on available experimental data.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and its synthetic analogs against EGFR is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for this compound and a selection of its synthetic analogs, collated from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the specific cell line used, ATP concentration, and the source of the EGFR enzyme.
| Compound | Analog Type | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | Parent Compound | EGFR Kinase | ~0.7 | [1] |
| RG 14921 | Pyridone | EGFR Kinase | - | [1] |
| Tyrphostin AG1478 | Tyrphostin | U251-MG (Glioma) | 35 | [2] |
| Butein | Chalcone | EGFR Kinase | 8 | |
| Marein | Chalcone | EGFR Kinase | 19 | |
| Phloretin | Chalcone | EGFR Kinase | 25 |
Note: The IC50 value for RG 14921 was not explicitly provided in the compared study, which focused on its non-competitive inhibition mechanism in contrast to this compound's partial competitive mechanism.
Structure-Activity Relationship (SAR)
The development of this compound analogs has been guided by structure-activity relationship studies, which aim to understand how specific chemical modifications influence their biological activity. Key findings in the SAR of this compound and its analogs as EGFR inhibitors include:
-
Hydroxyl Groups: The presence of free aromatic hydroxyl groups is crucial for the inhibitory activity of this compound analogs.
-
Planarity and Conformation: The overall shape and conformational flexibility of the molecule play a significant role in its ability to bind to the ATP-binding pocket of the EGFR kinase domain.
-
Substituents on the Phenyl Ring: Modifications to the phenyl ring of the core structure can significantly impact potency and selectivity. For instance, the addition of bulky groups can either enhance or diminish activity depending on their position and electronic properties.
Experimental Protocols
The following section outlines a generalized experimental protocol for determining the in vitro inhibitory activity of this compound and its analogs against EGFR tyrosine kinase. This protocol is a composite of methodologies described in the cited literature.
EGFR Tyrosine Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against EGFR tyrosine kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-32P]ATP
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, peptide substrate, and the test compound at the desired concentration.
-
Enzyme Addition: Add the recombinant EGFR kinase to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined as the concentration of the inhibitor that results in 50% inhibition of EGFR kinase activity.
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is a primary target of this compound and its synthetic analogs. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
References
Erbstatin as a Research Tool: A Comparative Guide to its Specificity
For researchers investigating cellular signaling pathways, particularly those mediated by tyrosine kinases, the choice of a specific inhibitor is paramount to ensure that the observed effects are directly attributable to the target of interest. Erbstatin, a naturally derived tyrosine kinase inhibitor, has historically been used as a tool to probe the function of the Epidermal Growth factor Receptor (EGFR). However, its utility as a truly specific research tool warrants careful consideration in light of the development of more modern and selective inhibitors. This guide provides a comprehensive comparison of this compound with alternative EGFR inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Mechanism of Action: On-Target and Off-Target Effects
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of receptor tyrosine kinases.[1] Its primary target is the EGFR, a key player in cell proliferation, differentiation, and survival. Inhibition of EGFR autophosphorylation by this compound has been demonstrated with an IC50 value of approximately 0.55 µg/mL.[2]
However, the designation of this compound as a "specific" EGFR inhibitor is a simplification. Studies have revealed that this compound also inhibits other tyrosine kinases, including the Platelet-Derived Growth Factor (PDGF) receptor and a src-type kinase.[3] Furthermore, it has been shown to inhibit the serine/threonine kinase Protein Kinase C (PKC) with an IC50 of 19.8 µM.[4] This lack of absolute specificity means that experimental results obtained using this compound alone may be confounded by its effects on other signaling pathways.
Comparison with Modern EGFR Inhibitors
The limitations of this compound's specificity are highlighted when compared to modern, clinically approved EGFR inhibitors such as Gefitinib, Erlotinib, and Afatinib. These agents were designed for greater selectivity and potency towards EGFR.
| Inhibitor | Primary Target(s) | IC50 (EGFR wt) | Notable Off-Targets (IC50) |
| This compound | EGFR, PDGFR, Src family kinases, PKC | ~3.07 µM (0.55 µg/mL) | PDGFR (comparable to EGFR), Src (less effective), PKC (~19.8 µM) |
| Gefitinib | EGFR | 0.41 nM[5] | HER2 (ErbB2) - less potent |
| Erlotinib | EGFR | 2 nM[6] | c-Src (>1000-fold less sensitive)[6] |
| Afatinib | EGFR, HER2 (ErbB2), HER4 (ErbB4) | 0.5 nM[7] | ErbB2 (14 nM), ErbB4 (1 nM)[7] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
As the table illustrates, modern inhibitors like Gefitinib, Erlotinib, and Afatinib exhibit significantly lower IC50 values for EGFR, indicating greater potency.[5][6][7] Importantly, extensive kinase profiling studies have provided a clearer picture of their selectivity, revealing fewer and less potent off-target effects compared to what is known for this compound.
Signaling Pathway Overview
The following diagram illustrates the canonical EGFR signaling pathway and highlights the points of inhibition by this compound and its more specific alternatives.
Experimental Protocols for Validating Inhibitor Specificity
To rigorously validate the specificity of a kinase inhibitor like this compound in a particular experimental system, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the activity of a purified kinase.
Objective: To determine the IC50 value of this compound and alternative inhibitors against a panel of purified kinases (including EGFR, PDGFR, Src, and PKC).
Methodology:
-
Reagents: Purified active kinases, appropriate peptide or protein substrates, ATP (radiolabeled or with a detection system like ADP-Glo™), inhibitor stock solutions, and kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a microplate, combine the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To confirm that this compound directly binds to EGFR and potentially other kinases in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with the inhibitor or vehicle control.
-
Heat Shock: Aliquot the cell suspension and heat at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting for Downstream Signaling
This method evaluates the effect of the inhibitor on the phosphorylation status of downstream targets in a signaling pathway.
Objective: To determine if this compound inhibits EGFR-mediated signaling and to investigate potential off-target effects on other pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor and a growth factor (e.g., EGF) to stimulate the pathway. Lyse the cells to extract proteins.
-
Protein Quantification and Electrophoresis: Determine protein concentration and separate proteins by size using SDS-PAGE.
-
Protein Transfer and Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
-
Data Analysis: A decrease in the ratio of phosphorylated to total protein for a specific target in the presence of the inhibitor indicates pathway inhibition.
Conclusion and Recommendations
While this compound can be a useful tool for initial investigations into tyrosine kinase signaling, its off-target effects necessitate cautious interpretation of experimental results. For studies requiring a high degree of specificity for the EGFR pathway, the use of more modern and thoroughly characterized inhibitors such as Gefitinib, Erlotinib, or Afatinib is strongly recommended.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limited selectivity of a synthetic this compound derivative for tyrosine kinase and cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Natural Tyrosine Kinase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the inhibitory activity, experimental evaluation, and mechanisms of action of promising natural compounds in cancer research.
The pursuit of novel cancer therapeutics has increasingly turned towards natural sources, yielding a diverse array of compounds with potent biological activities. Among these, natural tyrosine kinase inhibitors (TKIs) have emerged as a particularly promising class of molecules. Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This guide provides a head-to-head comparison of several well-studied natural compounds that have demonstrated significant tyrosine kinase inhibitory activity. We present quantitative data on their potency, detailed experimental protocols for assessing their efficacy, and visual representations of the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following table summarizes the IC50 values of prominent natural TKIs against various tyrosine kinases, compiled from multiple studies.
| Natural Inhibitor | Target Tyrosine Kinase | IC50 (µM) | Cell Line/Assay Conditions | Reference(s) |
| Quercetin | Epidermal Growth Factor Receptor (EGFR) | 21 | A431 cells | [1] |
| c-Met | 12 | Medulloblastoma cell line | [2] | |
| Membrane Tyrosine Protein Kinase (TPK) | 20.1 | HL-60 cells | [3] | |
| Genistein | Epidermal Growth Factor Receptor (EGFR) | 10 - 12 | NIH-3T3 and T51B cells | [4][5] |
| Platelet-Derived Growth Factor (PDGF)-induced mitogenesis | 40 | 10T1/2 fibroblasts | [5] | |
| Luteolin | Epidermal Growth Factor Receptor (EGFR) | 19 | A431 cells | [1][6] |
| Focal Adhesion Kinase (FAK) | - | A549 cells (demonstrated inhibition) | [7] | |
| Non-receptor Tyrosine Kinase (Src) | - | A549 cells (demonstrated inhibition) | [7] | |
| Apigenin | Epidermal Growth Factor Receptor (EGFR) | - | ARO cells (demonstrated inhibition) | [8] |
| Curcumin | p185neu (HER2/erbB2) | 7 - 18 | Breast cancer cell lines | [9][10] |
| Resveratrol | Particulate Tyrosine Kinases | - | PC12 cells (demonstrated inhibition) | [11] |
| EGCG | Insulin-like Growth Factor-1 Receptor (IGF-1R) | 14 | ATP competitive binding assay | [12] |
Experimental Protocols
The determination of tyrosine kinase inhibitory activity can be performed using a variety of biochemical and cell-based assays. Below are detailed methodologies for some of the key experiments cited in this guide.
Cell Viability and Proliferation Assays (MTT/CCK-8)
These assays are fundamental for assessing the cytotoxic or cytostatic effects of natural compounds on cancer cell lines that are known to be dependent on specific tyrosine kinase signaling pathways.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The CCK-8 (Cell Counting Kit-8) assay is a more sensitive colorimetric assay that uses a water-soluble tetrazolium salt.
-
Protocol (Example: Luteolin on A549 cells)[7]:
-
Cell Seeding: A549 human non-small cell lung cancer cells are seeded in a 96-well plate at a density of approximately 3 x 10³ cells per well in 100 µL of complete medium (e.g., DMEM or RPMI 1640).
-
Compound Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of the natural inhibitor (e.g., luteolin at 0, 10, 20, 40, 80 µM).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition:
-
For MTT assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. The resulting formazan crystals are then solubilized by adding 100 µL of a solubilization solution (e.g., DMSO).
-
For CCK-8 assay: 10 µL of the CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for the MTT assay and 450 nm for the CCK-8 assay.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Activity Assay (Immunocomplex Kinase Assay)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase.
-
Principle: The target tyrosine kinase is immunoprecipitated from cell lysates. The immunocomplex is then incubated with a substrate and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is a measure of the kinase activity. The presence of an inhibitor will reduce this incorporation.
-
Protocol (Example: Curcumin on p185neu)[13]:
-
Cell Lysis: Breast cancer cells overexpressing p185neu (e.g., AU565) are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-p185neu antibody to capture the kinase. The antibody-kinase complex is then pulled down using protein A/G-agarose beads.
-
Kinase Reaction: The immunoprecipitated p185neu is incubated with a reaction buffer containing an exogenous substrate (e.g., enolase), [γ-³²P]ATP, and varying concentrations of the inhibitor (e.g., curcumin).
-
SDS-PAGE and Autoradiography: The reaction products are resolved by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is dried, and the phosphorylation of the substrate and the autophosphorylation of p185neu are visualized by autoradiography.
-
Data Analysis: The intensity of the radioactive bands is quantified using densitometry. The percentage of inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the phosphorylation status of a target tyrosine kinase and its downstream signaling proteins within cells, providing evidence of target engagement by the inhibitor.
-
Principle: Cells are treated with the inhibitor, and the total protein is extracted. Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein and with antibodies for the total protein as a loading control.
-
Protocol (Example: Quercetin on EGFR)[1]:
-
Cell Treatment: A431 cells, which overexpress EGFR, are treated with various concentrations of quercetin for a specified time. In some experiments, cells are also stimulated with EGF to induce EGFR phosphorylation.
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are loaded onto an SDS-PAGE gel. After electrophoresis, the proteins are transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1173). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for total EGFR to confirm equal protein loading.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
-
Signaling Pathways and Mechanisms of Action
Natural tyrosine kinase inhibitors exert their anticancer effects by interfering with key signaling pathways that are often hyperactivated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these critical pathways and the points of intervention for natural inhibitors.
Caption: EGFR signaling pathway and points of inhibition by flavonoids.
Caption: Generalized experimental workflow for TKI evaluation.
Caption: Logical flow of natural TKI anticancer mechanism.
Conclusion
Natural products represent a rich and diverse source of novel tyrosine kinase inhibitors with significant potential for cancer therapy. The compounds highlighted in this guide—quercetin, genistein, luteolin, apigenin, curcumin, resveratrol, and EGCG—have demonstrated compelling inhibitory activity against a range of clinically relevant tyrosine kinases. By providing a consolidated overview of their quantitative potency, detailed experimental methodologies, and mechanisms of action, this guide aims to facilitate further research and development in this exciting area of oncology. The continued exploration of these and other natural compounds will undoubtedly contribute to the discovery of the next generation of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. curcumin.co.nz [curcumin.co.nz]
A Comparative Kinetic Analysis of Erbstatin and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed kinetic analysis of Erbstatin's inhibition of the Epidermal Growth Factor Receptor (EGFR), comparing its performance with other notable EGFR inhibitors. The information is compiled to offer an objective overview supported by experimental data and protocols to aid in research and drug development.
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation and signaling. This compound, a naturally derived tyrosine kinase inhibitor, has been studied for its inhibitory effects on EGFR. Kinetic analysis reveals that this compound acts as a partial competitive inhibitor with respect to both ATP and the peptide substrate.[1][2] This distinct mechanism suggests that this compound binds to a site on the enzyme that is different from the ATP and peptide substrate binding sites, thereby reducing the affinity of EGFR for both of its substrates.[1][2] This guide presents a comparative overview of the inhibitory potency of this compound alongside other well-established EGFR inhibitors, details the experimental protocols for such kinetic analyses, and provides visualizations of the EGFR signaling pathway and experimental workflows.
Data Presentation: Comparative Inhibitor Performance
The inhibitory potential of various compounds against EGFR is commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other selected EGFR inhibitors against wild-type EGFR. Lower IC50 values are indicative of higher potency.
| Inhibitor | Generation | Mechanism of Action | IC50 (nM) for Wild-Type EGFR |
| This compound | First | Reversible, Partial Competitive | ~19,800[3] |
| Gefitinib | First | Reversible, ATP-Competitive | 2.6 - 49 |
| Erlotinib | First | Reversible, ATP-Competitive | 2 - 20 |
| Dacomitinib | Second | Irreversible, Covalent | 6 |
| Osimertinib | Third | Irreversible, Covalent | 12 |
Kinetic Analysis of this compound Inhibition
This compound's classification as a partial competitive inhibitor indicates a more complex interaction with EGFR than simple competitive, non-competitive, or uncompetitive inhibitors. In this model, the inhibitor binds to a site distinct from the active site, causing a conformational change that reduces, but does not eliminate, the enzyme's activity. This results in a decrease in both the apparent Vmax and an increase in the apparent Km for the substrate.
Experimental Protocols
Protocol for Determining EGFR Kinase Activity and Inhibitor Kinetics
This protocol is designed to measure the kinase activity of EGFR and to determine the kinetic parameters of an inhibitor like this compound.
1. Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other inhibitor) stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
2. Determination of the Michaelis-Menten Constant (Km) for ATP:
-
Prepare a series of ATP dilutions in kinase assay buffer at concentrations ranging from, for example, 0.5 µM to 250 µM.
-
In a 384-well plate, add the recombinant EGFR enzyme and a saturating concentration of the peptide substrate to each well.
-
Initiate the kinase reaction by adding the different concentrations of ATP to the wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the initial reaction velocity (luminescence signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP. The Km of ATP for EGFR has been reported to be in the range of 5-23 µM.[4]
3. Determination of Inhibitor IC50:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 384-well plate, add the recombinant EGFR enzyme and the peptide substrate to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration equal to its determined Km.
-
Incubate and measure the reaction as described above.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4. Determination of Inhibition Type and Kinetic Constants (Ki and α) for a Partial Competitive Inhibitor:
-
Perform a series of kinase assays with varying concentrations of both ATP and this compound.
-
For each concentration of this compound, determine the apparent Km and Vmax by varying the ATP concentration.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration. For a partial competitive inhibitor, the lines will intersect to the left of the y-axis and above the x-axis.
-
To determine the inhibition constants, a secondary plot can be generated. For example, plotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration will yield a straight line from which Ki can be determined.[5] Similarly, a plot of the y-intercepts versus inhibitor concentration can be used to determine α.[5]
Mandatory Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by EGFR activation.
Caption: Simplified overview of the major EGFR signaling pathways.
Experimental Workflow for Kinetic Analysis
The workflow for determining the kinetic parameters of an EGFR inhibitor is outlined below.
Caption: Workflow for determining the kinetic parameters of an EGFR inhibitor.
References
- 1. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Erbstatin vs. Herbimycin A: A Comparative Analysis of Kinase Inhibition Strategies
For researchers in oncology and cell signaling, the choice of a kinase inhibitor is critical. Erbstatin, a direct inhibitor of Epidermal Growth factor Receptor (EGFR) tyrosine kinase, and Herbimycin A, an ansamycin antibiotic that indirectly targets multiple kinases by inhibiting Heat Shock Protein 90 (HSP90), represent two distinct approaches to disrupting oncogenic signaling. This guide provides an objective comparison of their mechanisms, target profiles, and efficacy, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action: Direct vs. Indirect Inhibition
The fundamental difference between this compound and Herbimycin A lies in their mechanism of action. This compound acts as a direct competitive inhibitor, while Herbimycin A triggers the degradation of a range of signaling proteins.
-
This compound: This natural product directly inhibits receptor-type tyrosine kinases, most notably the EGFR.[1] It functions as a partial competitive inhibitor with respect to both ATP and the peptide substrate.[2] This suggests this compound binds to a site on the kinase domain, reducing the enzyme's affinity for its substrates and blocking the downstream Ras signaling pathway.[1][2]
-
Herbimycin A: This benzoquinone ansamycin antibiotic does not directly inhibit kinase activity. Instead, it binds to and inhibits HSP90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including receptor and non-receptor tyrosine kinases like v-Src, Bcr-Abl, and ErbB2.[3][4][5] By inhibiting HSP90, Herbimycin A promotes the proteasomal degradation of these "client" proteins, effectively depleting the cell of key signaling molecules.[4][6][7]
Target Specificity and Potency
The differing mechanisms of action result in distinct target profiles and inhibitory concentrations (IC50). This compound is more targeted, whereas Herbimycin A has a broader spectrum of activity due to its reliance on the HSP90 chaperone system.
| Inhibitor | Primary Target(s) | Secondary/Downstream Targets | Class |
| This compound | EGFR Tyrosine Kinase[1] | p185ERBB2, pp60c-src[8] | Tyrosine Kinase Inhibitor |
| Herbimycin A | HSP90[4][6] | v-Src, c-Src, Bcr-Abl, Raf-1, ErbB2, PDGF-R, EGF-R[3][5][9] | Ansamycin Antibiotic, HSP90 Inhibitor |
The potency of these inhibitors is best understood by comparing their IC50 values against specific kinases or in cellular assays.
| Inhibitor | Target/Cell Line | IC50 | Notes |
| This compound | EGF Receptor Kinase | ~0.6 µM | Varies by experimental condition. |
| Herbimycin A | pp60c-src Kinase Activity | ~400 nM | Measured in bone lysate kinase assay.[10] |
| Herbimycin A | HT29 Colon Cancer Cells | >40% growth inhibition at 125 ng/mL (~215 nM) | Dose-dependent growth inhibition observed.[11][12] |
Cellular Effects and Experimental Observations
Both compounds effectively inhibit cancer cell growth but through different cellular consequences.
-
This compound has been shown to inhibit EGF-induced and serum-stimulated cell growth in a dose-dependent manner across multiple human gastric carcinoma cell lines.[8] It suppresses DNA synthesis, as measured by 3H-thymidine incorporation.[8]
-
Herbimycin A induces dose-dependent growth inhibition in colon tumor cell lines.[11][12] Its effect is correlated with the inactivation of pp60c-src, leading to decreased autophosphorylation and steady-state levels of the protein.[12] The reduction in kinase activity precedes the decrease in total protein levels.[12] Importantly, Herbimycin A has been noted to be less cytotoxic to normal cells compared to tumor cells.[12] It can also enhance the apoptotic effects of other chemotherapeutic drugs.
Experimental Protocols
To aid in the replication and validation of findings, detailed protocols for key assays are provided below.
This protocol is used to assess the phosphorylation status and total protein levels of target kinases after inhibitor treatment.
A. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency and treat with this compound, Herbimycin A, or vehicle control for the desired time.
-
Aspirate media and wash cells once with ice-cold 1X PBS.
-
Add 1X SDS sample buffer (e.g., 500 µl for a 10 cm plate) and immediately scrape cells.[13]
-
Transfer lysate to a microcentrifuge tube and sonicate for 10-15 seconds to shear DNA and reduce viscosity.[13]
-
Heat the sample to 95-100°C for 5 minutes.[13]
-
Centrifuge at ~14,000 x g for 5 minutes to pellet debris.
-
Quantify protein concentration of the supernatant using a standard assay (e.g., BCA).
B. Electrophoresis and Transfer
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[14]
C. Immunoblotting
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% nonfat dry milk or BSA in 1X TBST).[13]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C with gentle shaking. Dilute the antibody in Blocking Buffer as recommended by the manufacturer.[13][15]
-
Wash the membrane three times for 5 minutes each with 1X TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash three times for 5 minutes each with 1X TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.[15]
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation after inhibitor treatment.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium.[18]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Herbimycin A, or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16][19]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to convert the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Add 100 µL of Solubilization Solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[16][17]
-
Data Analysis: Subtract the background absorbance from all readings and calculate cell viability as a percentage relative to the vehicle-treated control cells.
Summary and Conclusion
This compound and Herbimycin A offer two distinct and valuable strategies for inhibiting tyrosine kinase signaling pathways.
-
This compound is a suitable choice for studies focused specifically on the EGFR signaling axis. Its direct, competitive mechanism of action allows for a targeted investigation of this pathway's role in cellular processes.
-
Herbimycin A provides a broader impact by targeting the HSP90 chaperone machinery, leading to the degradation of multiple oncogenic kinases. This makes it a powerful tool for studying cellular dependence on HSP90-client protein interactions and for overcoming resistance mechanisms that might arise from the redundancy of signaling pathways.
The choice between these inhibitors will ultimately depend on the specific research question, the cellular context, and the desired breadth of kinase inhibition. The data and protocols provided in this guide serve as a foundational resource for designing and interpreting these critical experiments.
References
- 1. Tyrosine kinase inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Inhibition kinetics and selectivity of the tyrosine kinase inhibitor this compound and a pyridone-based analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Herbimycin A - Focus Biomolecules [mayflowerbio.com]
- 6. The inhibitory mechanisms of the tyrosine kinase inhibitors herbimycin a, genistein, and tyrphostin B48 with regard to the function of the aryl hydrocarbon receptor in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoquinoid ansamycins (herbimycin A and geldanamycin) interfere with the maturation of growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tyrosine kinase inhibitor, this compound, on cell growth and growth-factor/receptor gene expression in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of herbimycin A on tyrosine kinase receptors and platelet derived growth factor (PDGF)-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Effect of herbimycin A on growth and pp60c-src activity in human colon tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. abcam.cn [abcam.cn]
- 15. youtube.com [youtube.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Erbstatin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Erbstatin. The following information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety Information
This compound is a potent tyrosine kinase inhibitor and requires careful handling to avoid exposure. The primary hazards associated with this compound are toxicity if swallowed or in contact with skin, skin irritation, and potential respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is required to minimize exposure risk. This includes, but is not limited to, the following:
| PPE Category | Specification | Standard |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, ≥14 mils thick) | EN 374 |
| Body Protection | Protective lab coat or chemical-resistant suit. Ensure it is loose-fitting. | --- |
| Eye/Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | OSHA 29 CFR 1910.133 or EN166 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if dust formation is likely. | EN 149 |
Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of as hazardous waste.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Engineering Controls
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
Storage
Store this compound in a freezer in a tightly sealed container. For solutions, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[1]
Experimental Protocol: Cell-Based Assay
This protocol provides a general workflow for treating a cell line with this compound to assess its effect on cell signaling or proliferation.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell culture medium
-
Cell line of interest (e.g., A431 human epidermoid carcinoma cells)
-
Phosphate-buffered saline (PBS), sterile
-
Standard cell culture flasks, plates, and consumables
-
Serological pipettes
-
Micropipettes and sterile, filtered tips
Procedure
-
Prepare this compound Stock Solution:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This compound is soluble in DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cell line according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density appropriate for the specific assay.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Return the plates to the incubator for the desired treatment duration.
-
-
Assay and Analysis:
-
Following incubation, perform the desired downstream analysis. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting) to determine the effect of this compound on cell growth.
-
Western Blotting: To analyze the phosphorylation status of target proteins in the signaling pathway (e.g., EGFR, Src).
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
Gene Expression Analysis: (e.g., qPCR, RNA-seq) to assess changes in gene transcription.
-
-
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By inhibiting EGFR, this compound blocks the downstream Ras signaling pathway, which is crucial for cell proliferation and can be involved in malignant transformation.
Caption: this compound inhibits the autophosphorylation of the EGF receptor, thereby blocking the downstream Ras signaling pathway.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Classification
This compound is a toxic solid organic compound. Waste containing this compound should be classified as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Disposal Procedures
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials, contaminated bench paper) must be collected in a designated, clearly labeled hazardous waste container.
-
The container should be a leak-proof, puncture-resistant container with a tight-fitting lid.
-
Do not mix with biohazardous waste unless your institution's EHS has a specific protocol for mixed waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, spent cell culture medium) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.
-
If the liquid waste also contains biohazardous materials (e.g., from cell culture), it must be handled as mixed hazardous waste according to your institution's guidelines. This may require initial chemical disinfection followed by collection as chemical waste.
-
-
Sharps:
-
All sharps contaminated with this compound (e.g., needles, serological pipettes) must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Final Disposal
Arrange for the pickup and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all containers are properly labeled with the contents and associated hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
